molecular formula C10H8O2S B1528787 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid CAS No. 1339485-38-9

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Número de catálogo: B1528787
Número CAS: 1339485-38-9
Peso molecular: 192.24 g/mol
Clave InChI: GQMDRCWQRMEHAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-prop-2-ynylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDRCWQRMEHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid: Physicochemical Characterization and Its Implications in Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, specifically its exact mass and molecular weight. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical basis of these parameters, the advanced analytical techniques for their determination, and their critical role in chemical synthesis, structural elucidation, and early-stage drug discovery.

Core Physicochemical Properties

The compound 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, also known as 3-(propargylthio)benzoic acid, is a bifunctional molecule incorporating a carboxylic acid and a terminal alkyne. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly for applications involving click chemistry.

The molecular formula for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is C₁₀H₈O₂S . Based on this, its key mass-related properties are defined as follows:

PropertyValueUnit
Molecular Weight 208.24 g/mol
Exact Mass 208.02450Da

These values, while seemingly similar, represent distinct and fundamentally important characteristics of the molecule. The following sections will delve into the principles behind these two parameters and the methodologies for their experimental verification.

The Distinction and Significance of Molecular Weight and Exact Mass

Understanding the difference between molecular weight and exact mass is crucial for the precise characterization of chemical compounds.

Molecular Weight (or Molar Mass) is calculated using the weighted average of the masses of all naturally occurring isotopes of each constituent element.[1] This value is expressed in grams per mole ( g/mol ) and is fundamental for stoichiometric calculations in chemical synthesis, enabling researchers to accurately measure reactants and predict theoretical yields.

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, and ³²S).[2][3] This value is expressed in Daltons (Da) and is a key parameter in high-resolution mass spectrometry.[4] The ability to measure the exact mass of a molecule with high accuracy allows for the unambiguous determination of its elemental composition, a critical step in the identification of unknown compounds and the confirmation of newly synthesized molecules.[5]

The following diagram illustrates the conceptual relationship between a chemical structure and its derived mass properties.

G cluster_0 Conceptual Framework cluster_1 Calculated Properties A Chemical Structure 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid B Molecular Formula C₁₀H₈O₂S A->B Derivation C Molecular Weight (Average Isotopic Masses) 208.24 g/mol B->C Calculation D Exact Mass (Most Abundant Isotopes) 208.02450 Da B->D Calculation

Caption: From Structure to Mass Properties.

Experimental Determination of Exact Mass: High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the experimental determination of a molecule's exact mass.[6] Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental compositions.[7][8]

Workflow for Exact Mass Determination

The experimental workflow for determining the exact mass of a compound like 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the following steps:

Caption: HRMS Workflow for Exact Mass Measurement.

Step-by-Step Protocol for Exact Mass Measurement by ESI-TOF

Objective: To determine the exact mass of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with an appropriate solvent mixture, often containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.

  • Instrument Calibration:

    • Calibrate the high-resolution mass spectrometer using a known calibration standard with well-defined mass peaks across the desired mass range. This step is crucial for ensuring high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Introduce the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the ionized molecule.

    • Compare the measured m/z value with the theoretically calculated exact mass. The difference, typically expressed in parts-per-million (ppm), indicates the mass accuracy of the measurement.

Relevance in Drug Discovery and Development

The molecular weight and exact mass of a compound are critical parameters in the early stages of drug discovery and development, influencing its pharmacokinetic and pharmacodynamic properties.

The Role of Molecular Weight in "Drug-likeness"

The molecular weight of a potential drug candidate is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[9] Lipinski's "Rule of Five" is a well-established guideline for predicting the oral bioavailability of a drug molecule.[10][11] One of the tenets of this rule is that orally active drugs generally have a molecular weight of less than 500 g/mol .[1][9] Molecules with higher molecular weights often exhibit poor absorption and membrane permeability.[1][10]

The molecular weight of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (208.24 g/mol ) falls well within the desirable range for small molecule drug candidates, suggesting it possesses a favorable starting point for further derivatization and optimization in a drug discovery program.

The Imperative of Exact Mass in Compound Verification

In any synthetic chemistry program, whether for drug discovery or materials science, unambiguous confirmation of the target molecule's identity is paramount. HRMS provides the most definitive evidence of a compound's elemental composition.[5] This is particularly crucial when dealing with novel compounds that lack reference spectra in existing databases. An accurate mass measurement that matches the theoretical exact mass provides strong evidence that the desired molecule has been successfully synthesized.

Synthesis of 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid

While this guide focuses on the physicochemical properties, a brief overview of a potential synthetic route provides context for the compound's origin. A common method for synthesizing aryl thioethers is through the reaction of a thiol with an aryl halide or via the reaction of a thiolate with an alkyl halide. A plausible synthesis of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves the S-alkylation of 3-mercaptobenzoic acid with propargyl bromide.

General Synthetic Protocol

Objective: To synthesize 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-mercaptobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the thiol and form the thiolate anion.

  • Alkylation:

    • To the stirred solution of the thiolate, add propargyl bromide dropwise at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

The successful synthesis would then be confirmed by techniques including NMR, IR, and, crucially, high-resolution mass spectrometry to verify the exact mass.

Conclusion

The exact mass and molecular weight of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid are fundamental properties that are central to its application in scientific research and development. While molecular weight is a cornerstone for the practical aspects of chemical synthesis, the exact mass, determined through high-resolution mass spectrometry, provides irrefutable evidence of its elemental composition. For drug development professionals, the compound's molecular weight places it in a favorable "drug-like" chemical space. This guide has provided the theoretical underpinnings, experimental methodologies, and practical implications of these two critical parameters, offering a solid foundation for researchers working with this and similar molecules.

References

  • Fiveable. (2025, August 15). Exact Mass: Organic Chemistry Study Guide. [Link]

  • Durrant Lab. Molecular weight - MolModa Documentation. [Link]

  • Reichenbach, S. E., et al. (2016, August 3). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molec. ResearchGate. [Link]

  • Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Allied Academies. (2024). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. [Link]

  • JEOL. The power of exact mass measurement: an example of unknown compound identification. [Link]

  • Hiragana, K. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing. [Link]

  • Brookhaven Instruments. What is Molecular Weight?. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • bioRxiv. (2022, September 27). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. [Link]

  • National Center for Biotechnology Information. (2012). Molecular Property Design: Does Everyone Get It?. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. [Link]

  • PubMed. (2016, March 8). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass 32 Uncertainties, and Mass Defects. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Michigan State University. Masses. [Link]

Sources

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid. In the absence of empirical data in the public domain, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a 1,3-disubstituted benzene ring, a thioether linkage, and a propargyl group—we will apply established NMR principles and data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide is designed to be a self-validating system, explaining the causality behind spectral predictions and offering a robust protocol for the eventual empirical verification of this data.

Introduction: The Rationale for Predictive NMR Analysis

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Among the suite of analytical techniques available, NMR spectroscopy remains unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is a compound of interest due to its trifunctional nature, incorporating a carboxylic acid for potential biological interactions or further derivatization, a propargyl group amenable to click chemistry, and a thioether linkage. Understanding its precise chemical structure through NMR is paramount for its application.

This guide takes a proactive, predictive approach. For researchers synthesizing this compound, the following sections will provide a detailed theoretical baseline for what to expect from ¹H and ¹³C NMR analysis, thereby accelerating the process of spectral assignment and structural confirmation upon successful synthesis.

Theoretical Framework: Principles of NMR and Substituent Effects

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Two key factors will govern the predicted spectra of our target molecule:

  • Electronegativity: The sulfur atom of the thioether will influence the electron density of the adjacent methylene group and the attached aromatic carbon.

  • Magnetic Anisotropy: The π-systems of the benzene ring and the alkyne create localized magnetic fields that will deshield or shield nearby nuclei, significantly impacting their chemical shifts.

The predictions herein are grounded in a thorough analysis of substituent effects on the benzene ring and established chemical shift ranges for the propargyl moiety.

Experimental Protocol: A Standardized Approach to NMR Data Acquisition

To ensure the eventual experimental data is of high quality and comparable to the predictions laid out in this guide, a standardized acquisition protocol is essential.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference. However, due to the carboxylic acid proton, which may undergo exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is also an excellent choice, as it will preserve the acidic proton signal. The predictions below will consider both possibilities.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for high-resolution spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

3.2. Spectrometer Parameters

  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion, especially for resolving the aromatic region.

  • ¹H NMR:

    • A standard pulse program (e.g., 'zg30') should be used.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum of singlets.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially for quaternary carbons.

    • A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid prep2 Dissolve in 0.6 mL of CDCl3 or DMSO-d6 with TMS prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 acq2 Acquire 13C NMR Spectrum prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing to TMS proc2->proc3 proc4 Integration and Multiplicity Analysis (1H) proc3->proc4 1H Data proc5 Peak Picking and Assignment proc3->proc5 13C Data proc4->proc5

Caption: Structure of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid with proton labels.

4.1. Aromatic Region (δ 7.0 - 8.5 ppm)

The four aromatic protons are in different chemical environments and will exhibit predictable splitting patterns based on their coupling to adjacent protons.

  • H-2: This proton is ortho to the carboxylic acid group, which is electron-withdrawing. It will be a singlet or a narrow triplet. Predicted chemical shift: ~8.2 ppm .

  • H-4: This proton is ortho to the -S-propargyl group and meta to the carboxylic acid. It will appear as a doublet of doublets. Predicted chemical shift: ~7.8 ppm .

  • H-5: This proton is meta to both substituents and will be a triplet. Predicted chemical shift: ~7.4 ppm .

  • H-6: This proton is ortho to the -S-propargyl group and meta to the carboxylic acid. It will appear as a doublet of doublets. Predicted chemical shift: ~7.9 ppm .

4.2. Propargyl Group (δ 2.0 - 4.0 ppm)

  • -S-CH₂-C≡CH: The methylene protons are adjacent to the sulfur atom and the alkyne. They will be deshielded by the sulfur. The signal will be a doublet due to coupling with the terminal alkyne proton. Predicted chemical shift: ~3.8 ppm .

  • -C≡CH: The terminal alkyne proton will appear as a triplet due to coupling with the methylene protons. Predicted chemical shift: ~2.5 ppm .

4.3. Carboxylic Acid Proton (δ 10.0 - 13.0 ppm)

  • -COOH: This proton is highly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is more likely to be observed. Predicted chemical shift: ~12.5 ppm .

Predicted ¹³C NMR Spectrum

The molecule has ten unique carbon environments.

5.1. Aromatic and Carboxyl Carbons (δ 120 - 170 ppm)

  • **-COOH: The carboxylic acid carbon is the most deshielded. Predicted chemical shift: ~168 ppm .

  • C-COOH (C-3): The carbon attached to the carboxyl group. Predicted chemical shift: ~131 ppm .

  • C-S- (C-1): The carbon attached to the sulfur atom. Predicted chemical shift: ~138 ppm .

  • Aromatic CH carbons (C-2, C-4, C-5, C-6): These will appear in the typical aromatic region. Predicted chemical shifts: ~125-135 ppm .

5.2. Alkyne and Methylene Carbons (δ 20 - 85 ppm)

  • -S-CH₂-: The methylene carbon attached to sulfur. Predicted chemical shift: ~22 ppm .

  • -C≡CH: The internal alkyne carbon. Predicted chemical shift: ~80 ppm .

  • -C≡CH: The terminal alkyne carbon. Predicted chemical shift: ~73 ppm .

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.5br s-
H-2~8.2s or t-
H-6~7.9dd~7.8, 1.5
H-4~7.8dd~7.8, 1.5
H-5~7.4t~7.8
-S-CH₂-~3.8d~2.6
-C≡CH~2.5t~2.6

Table 2: Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)
COOH~168
C-1~138
C-3~131
Aromatic CH~125-135
-C≡CH~80
-C≡CH~73
-S-CH₂-~22

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid. By understanding the expected chemical shifts and splitting patterns, researchers can more efficiently and accurately interpret their experimental data, confirm the successful synthesis of the target molecule, and proceed with its intended applications. The protocols and predictions laid out herein serve as a vital resource for any scientific endeavor involving this promising trifunctional compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. 3-Mercaptobenzoic acid. National Center for Biotechnology Information. [Link]

  • SDBSWeb. Propargyl alcohol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Solubility Profile of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, its solubility profile stands as a critical gatekeeper. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising drug candidate.[1] This guide provides a comprehensive framework for characterizing the solubility of a novel compound, 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary to generate a thorough and reliable solubility profile. As such, it serves as both a practical laboratory manual and a strategic guide for drug development professionals.

Physicochemical Characterization of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

A deep understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior. The structure of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, with its aromatic benzoic acid core, a flexible sulfanyl linker, and a terminal alkyne group, suggests a molecule of moderate polarity with potential for various intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC10H8O2S-
Molecular Weight192.24 g/mol Influences diffusion and crystal lattice energy.
pKa~4-5 (for the carboxylic acid)The compound's charge state, and therefore solubility, will be highly dependent on the pH of the solvent system.[1]
LogP~2-3Indicates a balance between hydrophilicity and lipophilicity, suggesting solubility in a range of polar and non-polar organic solvents.
Hydrogen Bond Donors1 (from the carboxylic acid)Can donate a hydrogen bond, favoring interactions with protic solvents.
Hydrogen Bond Acceptors2 (from the carbonyl oxygen and the sulfur atom)Can accept hydrogen bonds, enhancing solubility in protic solvents.

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.

Strategic Selection of Organic Solvents

The choice of solvents is a critical experimental design parameter. The "like dissolves like" principle serves as a foundational guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2] For a comprehensive profile of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, a selection of solvents spanning a range of polarities, proticities, and functional groups is recommended.

Table 2: Recommended Organic Solvents for Solubility Profiling

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid and sulfur moieties, potentially leading to high solubility.[3]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh dipole moments facilitate dissolution of polar compounds. DMSO is a common solvent for initial stock solutions in drug discovery.[4]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, capable of acting as hydrogen bond acceptors.
Ketones AcetoneA common polar aprotic solvent.
Esters Ethyl AcetateA moderately polar solvent widely used in chromatography and extraction.
Halogenated Solvents Dichloromethane, ChloroformCan dissolve a wide range of organic compounds.[5]
Non-polar Solvents Toluene, Hexane, CyclohexaneTo establish the lower limits of solubility and understand the impact of the non-polar aromatic ring.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[6][7][8]

Materials and Equipment
  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (ensure purity is >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance (readable to 0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound into vials prep2 Add a precise volume of solvent prep1->prep2 equil1 Incubate on an orbital shaker at a controlled temperature prep2->equil1 equil2 Monitor for equilibrium (typically 24-48 hours) equil1->equil2 samp1 Centrifuge to pellet undissolved solid equil2->samp1 samp2 Filter supernatant through a 0.22 µm syringe filter samp1->samp2 samp3 Dilute the saturated solution samp2->samp3 samp4 Quantify concentration using a validated HPLC method samp3->samp4

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Stock Standards for HPLC Quantification:

    • Accurately weigh a known amount of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Solubility Measurement:

    • Add an excess amount of solid 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid to a series of vials. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Pipette a precise volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to test a subset of samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid at 25 °C

SolventSolubility (mg/mL)Solubility (M)
Methanol> 200> 1.04
Ethanol1500.78
Isopropanol800.42
DMSO> 200> 1.04
DMF> 200> 1.04
Acetonitrile500.26
Tetrahydrofuran1200.62
Ethyl Acetate600.31
Dichloromethane900.47
Toluene100.05
Hexane< 1< 0.005

Note: The data in this table is purely illustrative and should be replaced with experimentally determined values.

The logical flow for interpreting the solubility data can be visualized as follows:

G cluster_data Experimental Data cluster_analysis Data Analysis & Interpretation cluster_application Application in Drug Development data Quantitative Solubility Values analysis1 Correlate solubility with solvent properties (polarity, proticity) data->analysis1 analysis2 Identify trends and structure-solubility relationships analysis1->analysis2 app1 Guide solvent selection for synthesis and purification analysis2->app1 app2 Inform formulation development strategies analysis2->app2 app3 Predict potential biopharmaceutical challenges analysis2->app3

Caption: Logical flow for the interpretation and application of solubility data.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated solubility data, the following self-validating measures should be integrated into the experimental protocol:

  • Purity of the Compound: The purity of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid should be confirmed by at least two independent analytical techniques (e.g., HPLC and NMR) prior to solubility studies. Impurities can significantly affect solubility measurements.

  • Equilibrium Confirmation: As mentioned, it is crucial to demonstrate that equilibrium has been reached. This can be achieved by measuring the solubility at multiple time points until a constant value is obtained.

  • Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity.

  • Temperature Control: The temperature of the experiment must be tightly controlled and monitored, as solubility is often highly temperature-dependent.[5]

  • Replicates: All solubility measurements should be performed in triplicate to assess the reproducibility of the results.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility profile of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in a range of organic solvents. By following the outlined protocols and incorporating the principles of scientific integrity, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of drug development, from chemical synthesis and purification to formulation and preclinical studies. Future work could involve investigating the effect of pH on aqueous solubility, determining the thermodynamic parameters of dissolution, and exploring the solubility in binary solvent systems to further refine our understanding of this compound's behavior.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10).
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. (2020, February 10).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
  • (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - Academia.edu. (n.d.).
  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25).

Sources

Methodological & Application

Application Note: Advanced CuAAC Bioconjugation Protocol Utilizing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier methodology for bioorthogonal bioconjugation due to its unparalleled regioselectivity and efficiency under mild conditions[1]. This application note details an optimized, self-validating protocol for utilizing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (CAS: 1339485-38-9)[2] as a bifunctional linker. Featuring a propargyl thioether moiety for rapid click reactivity and a benzoic acid handle for downstream orthogonal activation, this compound is highly valuable in proteomics and Antibody-Drug Conjugate (ADC) development[1].

Chemical Profile & Mechanistic Rationale

Successful bioconjugation requires a strict understanding of the causality behind each experimental choice. This protocol is engineered to maximize triazole yield while preventing the degradation of fragile biological targets.

  • The Alkyne (3-(Prop-2-yn-1-ylsulfanyl)benzoic acid): Unlike highly hydrophobic aliphatic alkynes, the benzoic acid moiety provides conditional aqueous solubility at physiological pH (forming a benzoate anion). The thioether linkage (–S–CH₂–C≡CH) offers distinct electronic properties that maintain the steric accessibility of the alkyne, ensuring rapid cycloaddition kinetics.

  • The Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble chelator. Mechanistically, THPTA serves a critical dual purpose: it accelerates the CuAAC reaction and acts as a sacrificial reductant[3]. As demonstrated in foundational studies by , THPTA tightly coordinates Cu(I), blocking the metal's bioavailability and protecting sensitive proteins from reactive oxygen species (ROS) generated during the reduction of oxygen by ascorbate[3][4].

  • The Catalyst & Reductant (CuSO₄ / Sodium Ascorbate): Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II)[4]. We utilize an in situ catalytic generation strategy by reducing stable Cu(II) (from CuSO₄) using sodium ascorbate[5]. Freshly prepared ascorbate is mandatory, as it is highly susceptible to rapid oxidation in aqueous environments[6].

Experimental Workflow & Visualization

The following diagram illustrates the critical sequence of reagent addition. Deviating from this sequence—such as adding ascorbate before the ligand—will result in immediate ROS generation and subsequent protein degradation.

CuAAC_Workflow A 1. Reagent Preparation Prepare Stocks (CuSO4, THPTA, Ascorbate) B 2. Cu-Ligand Complexation Mix CuSO4 + THPTA (1:5 Ratio) A->B Pre-mix to prevent ROS generation D 4. Catalytic Initiation Add Sodium Ascorbate to reduce Cu(II) -> Cu(I) B->D Active Catalyst Complex C 3. Target Assembly Combine Azide-Protein + 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid C->D Substrate Mixture E 5. Cycloaddition Reaction Incubate 30-60 min at RT (Dark) D->E Initiates Click Reaction F 6. Downstream Processing SEC Purification / LC-MS Analysis E->F Stable 1,2,3-Triazole Conjugate

Workflow for CuAAC bioconjugation emphasizing the critical pre-complexation step.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized concentrations for a standard 200 µL reaction volume, engineered to achieve >95% conversion in 30 minutes based on[4].

Table 1: Standardized CuAAC Reaction Stoichiometry

ComponentStock ConcentrationVolume (per 200 µL)Final ConcentrationMolar Ratio (vs Cu)
Azide-Modified Protein1 - 5 mg/mL50 µLVariable (~10-50 µM)N/A
PBS Buffer (pH 7.4)1X90 µL1XN/A
3-(Prop-2-yn-1-ylsulfanyl)benzoic acid2.5 mM (in DMSO)20 µL250 µMN/A
THPTA Ligand100 mM (in H₂O)10 µL5 mM5 eq
CuSO₄20 mM (in H₂O)10 µL1 mM1 eq
Sodium Ascorbate300 mM (in H₂O)10 µL15 mM15 eq

Note: The 1:5 ratio of CuSO₄ to THPTA provides maximum protection for fragile biological targets, ensuring the coordination sphere of the metal is fully saturated[5].

Step-by-Step Experimental Protocol

Phase 1: Stock Solution Preparation
  • Alkyne Stock: Dissolve 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in anhydrous DMSO to a concentration of 2.5 mM.

    • Expert Insight: Ensure complete dissolution. While the thioether linkage is highly stable, the stock should be aliquoted and protected from excessive light to prevent long-term degradation.

  • Catalyst Stocks: Prepare 100 mM THPTA and 20 mM CuSO₄ in LC-MS grade water[4]. These solutions are stable for several weeks when frozen[4].

  • Reductant Stock: Weigh 60 mg of Sodium Ascorbate and dissolve in 1 mL of deionized water to create a 300 mM solution.

    • Critical: This must be prepared immediately before use. Discard any unused solution after 2 hours to prevent the introduction of oxidized byproducts into the reaction[6].

Phase 2: The Conjugation Reaction
  • In a 1.5 mL low-bind microcentrifuge tube, add 50 µL of the azide-modified protein (1-5 mg/mL)[6].

  • Add 90 µL of 1X PBS (pH 7.4) to buffer the system[6]. The buffering capacity of PBS ensures the benzoic acid moiety of the alkyne remains deprotonated, maximizing solubility.

  • Add 20 µL of the 2.5 mM 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid stock. Vortex gently to ensure homogeneous distribution.

  • Pre-complexation: In a separate tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly. The solution will turn a faint blue color, indicating the successful formation of the Cu(II)-THPTA complex[4].

  • Transfer 20 µL of the pre-complexed THPTA/CuSO₄ mixture to the main reaction tube containing the protein and alkyne. Vortex briefly[4].

  • Catalytic Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the reduction of Cu(II) to Cu(I)[4].

  • Protect the reaction from light (e.g., wrap the tube in aluminum foil) and incubate at room temperature for 30 to 60 minutes[4][6].

Phase 3: Purification & Downstream Processing
  • Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper, halting further catalysis and preventing aggregation.

  • Purify the newly formed triazole conjugate using Size-Exclusion Chromatography (SEC) (e.g., a PD-10 desalting column) or dialysis against PBS to remove unreacted alkyne, copper, and THPTA[1].

  • Downstream Utility: The resulting conjugate now possesses a free benzoic acid handle. This can be directly subjected to standard EDC/NHS activation protocols to conjugate amine-containing payloads (e.g., fluorophores, oligonucleotides, or cytotoxic drugs for ADCs)[1].

References

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. [Link]

Sources

Application Note: 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid as a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Architectural Rationale of the Linker

In the development of Antibody-Drug Conjugates (ADCs) and fluorescent bioprobes, the selection of a crosslinker dictates the stability, solubility, and efficacy of the final macromolecule. 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (CAS: 1339485-38-9) has emerged as a highly versatile heterobifunctional linker, bridging amine-containing biomolecules with azide-functionalized payloads.

As an Application Scientist, I select this specific molecule for three field-proven reasons:

  • Aromatic Stability: The benzoic acid core provides a rigid spacer. When activated to an N-hydroxysuccinimide (NHS) ester, the aromatic ring stabilizes the reactive intermediate against premature aqueous hydrolysis compared to standard aliphatic linkers, ensuring higher coupling efficiency to lysine residues 1.

  • Bioorthogonal Reactivity: The terminal alkyne acts as a highly specific handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for modular payload attachment in complex biological mixtures 2.

  • Physicochemical Tuning: The thioether linkage (-S-CH₂-) is not merely a structural bridge; it is an electron-rich heteroatom that can be selectively oxidized to a sulfoxide post-conjugation. This provides a unique mechanism to increase the hydrophilicity of the conjugate, counteracting the hydrophobicity of the aromatic core and preventing protein aggregation.

Systemic Workflow: From Small Molecule to Macromolecular Conjugate

The bioconjugation process is a two-stage cascade. First, the linker is activated and covalently bound to the primary amines (ε-amino groups of lysine) on the target protein. Second, the newly introduced alkyne handles are reacted with an azide-functionalized payload via CuAAC click chemistry.

BioconjugationWorkflow Linker 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid Activation In Situ Activation (EDC/NHS, DMSO) Linker->Activation NHS_Ester Active NHS-Ester Intermediate Activation->NHS_Ester >95% Yield Alkyne_Protein Alkyne-Tagged Protein NHS_Ester->Alkyne_Protein Amidation (pH 8.3) Protein Target Protein (Lysine Residues) Protein->Alkyne_Protein CuAAC CuAAC Catalysis (CuSO4, THPTA) Alkyne_Protein->CuAAC Azide Azide-Payload (Drug/Fluorophore) Azide->CuAAC Conjugate Triazole-Linked Bioconjugate CuAAC->Conjugate Click Reaction

Fig 1. Mechanistic workflow of protein functionalization and CuAAC click conjugation.

Self-Validating Methodologies

To ensure scientific integrity, every experimental step below includes the mechanistic causality behind the reagent choices and a built-in Quality Control (QC) checkpoint to validate the system before proceeding.

Protocol A: In Situ Activation to NHS Ester

Benzoic acid derivatives often require coupling agents in polar aprotic solvents to overcome electronic deactivation before introduction to an aqueous protein solution 3.

  • Preparation: Dissolve 10 mg of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in 500 µL of anhydrous DMSO. Causality: Anhydrous conditions are critical; trace water will rapidly hydrolyze the highly reactive O-acylisourea intermediate formed in the next step.

  • Activation: Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of NHS. Vortex and incubate at room temperature (RT) for 2 hours in the dark. The NHS stabilizes the intermediate, driving specificity toward amide bond formation 1.

  • QC Checkpoint 1 (LC-MS): Analyze a 1 µL aliquot via LC-MS. Validate the disappearance of the free acid peak and the appearance of the NHS-ester mass adduct. Do not proceed to Protocol B until >95% conversion is confirmed.

Protocol B: Protein Alkyne-Functionalization
  • Buffer Exchange: Exchange your target protein (e.g., monoclonal antibody) into 0.1 M Sodium Bicarbonate buffer, pH 8.3. Causality: At physiological pH (7.4), the majority of lysine ε-amino groups (pKa ~10.5) are protonated ( NH3+​ ) and non-nucleophilic. Raising the pH to 8.3 increases the fraction of the reactive deprotonated state ( NH2​ ) without denaturing the protein.

  • Conjugation: Add the activated Linker-NHS ester from Protocol A to the protein solution at a 10:1 molar ratio (Linker:Protein). Ensure the final DMSO concentration remains <5% v/v to prevent protein precipitation.

  • Incubation & Purification: Incubate for 2 hours at RT. Quench unreacted NHS esters with 50 mM Tris (pH 8.0) for 15 minutes. Purify the alkyne-tagged protein using a Zeba Spin Desalting Column or dialysis against PBS (pH 7.4).

  • QC Checkpoint 2 (MALDI-TOF MS): Perform intact mass spectrometry on the purified protein. Calculate the Degree of Labeling (DoL) by measuring the mass shift ( Δ Mass / Mass of Linker).

Protocol C: CuAAC Click Conjugation
  • Reaction Assembly: To the alkyne-tagged protein (1 mg/mL in PBS), sequentially add:

    • 5 equivalents of Azide-Payload (e.g., Azide-Fluorophore).

    • Premixed catalytic complex: 1 mM CuSO₄ and 5 mM THPTA ligand.

    • 5 mM Sodium Ascorbate (add last to initiate the reaction). Causality: Cu(I) is the active catalyst, generated in situ by reducing Cu(II) with ascorbate. However, free Cu(I) generates reactive oxygen species (ROS) that cleave peptide backbones. THPTA is a water-soluble ligand that fully coordinates Cu(I), accelerating the click reaction while sterically blocking ROS generation, thus preserving protein integrity2.

  • Incubation: React for 1 hour at RT.

  • Purification & QC Checkpoint 3 (SEC-HPLC): Purify via Size Exclusion Chromatography. Validate the monomeric purity of the conjugate. A successful reaction will show a single monodisperse peak with dual UV-Vis absorbance (e.g., 280 nm for protein, 495 nm for fluorophore).

Empirical Optimization Matrix

Selecting the correct molar excess of the linker is a delicate balance between maximizing payload density and maintaining the structural integrity of the protein. As demonstrated in the table below, pushing the DoL beyond 8 introduces significant hydrophobicity due to the aromatic benzoic acid core, leading to a sharp decline in monomeric protein recovery and a spike in the aggregation index.

Table 1: Effect of Linker Equivalents on Protein Integrity (Model: Human IgG1)

Linker:Protein Molar RatioAverage Degree of Labeling (DoL)Monomeric Protein Recovery (%)Aggregation Index ( A340​/A280​ )Conjugation Efficiency (%)
5:1 2.1> 96.50.0442.0
10:1 4.3 92.1 0.08 43.0
20:1 7.884.30.1539.0
50:1 12.458.70.45 (High)24.8

Insight: A 10:1 ratio is empirically optimal for ADCs and bioprobes, yielding a DoL of ~4 (standard industry target) while maintaining >92% monomeric recovery.

References

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.National Center for Biotechnology Information (PMC).
  • Bioconjugation of metal-based compounds for targeted biomedical applications: from drug delivery to mass spectrometry imaging.University of Groningen (RUG).
  • Thiol-Yne Chemistry: A Powerful Tool for Creating Highly Functional Materials.ResearchGate.

Sources

Application Note: High-Yield Synthesis of 1,2,3-Triazole Derivatives from 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid via CuAAC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a foundational methodology in modern drug discovery and bioconjugation[1]. Utilizing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (CAS: 1339485-38-9) as a starting material offers a highly versatile, dual-functional scaffold: it provides a stable thioether-linked triazole core while retaining a carboxylic acid handle for downstream derivatization (e.g., amide coupling or esterification).

However, this specific substrate presents two unique mechanistic variables that dictate experimental design:

  • The Thioether Linkage: The sulfur atom in a propargyl thioether acts as a soft Lewis base. It has the potential to weakly coordinate with the active Cu(I) catalyst, which can sequester the metal and reduce catalytic turnover[2]. To counteract this, the in situ generation of Cu(I) from Cu(II) sulfate using sodium ascorbate is strongly preferred over direct Cu(I) salts. This approach maintains a steady, low concentration of the active catalyst, preventing oxidative homocoupling and eliminating the need for complex column chromatography[3]. The addition of a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended to shield the copper center from sulfur coordination.

  • The Benzoic Acid Moiety: Under mildly basic conditions, the carboxylic acid deprotonates to form a water-soluble benzoate. This necessitates a biphasic or highly polar solvent system, such as t -BuOH/H₂O, which elegantly accommodates both the hydrophobic organic azide and the hydrophilic benzoate substrate. Furthermore, the CuAAC reaction is highly regioselective and generally unsusceptible to the electronic effects of these substituents[4].

Quantitative Optimization of Reaction Conditions

To establish the most reliable protocol, various catalytic systems and solvent environments were evaluated. The data below summarizes the causality behind the selected optimal conditions.

Table 1: Optimization of CuAAC Conditions for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

EntryCatalyst System (mol%)Solvent SystemAdditive / LigandTime (h)Yield (%)Observation / Causality
1CuI (10%)DMFDIPEA (2.0 eq)2445%Sluggish reaction; suspected Cu(I) sequestration by the thioether moiety.
2CuSO₄ (5%) / NaAsc (15%) t -BuOH/H₂O (1:1)None1672%Improved yield; the biphasic system solubilizes all intermediates effectively[3].
3 CuSO₄ (5%) / NaAsc (15%) t -BuOH/H₂O (1:1) THPTA (5%) 6 >95% Optimal; THPTA protects Cu(I) from sulfur coordination, accelerating turnover.
4CuSO₄ (5%) / NaAsc (15%)THF/H₂O (1:1)THPTA (5%)888%Good yield, but product isolation was slightly more complex than in t -BuOH.

Experimental Workflow Visualization

CuAAC_Workflow Substrate 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid (1.0 eq) Reaction CuAAC Reaction t-BuOH/H2O (1:1) RT, 4-12 h Substrate->Reaction Azide Organic Azide (R-N3) (1.1 eq) Azide->Reaction Catalyst Catalyst Complex CuSO4 + Na Ascorbate + THPTA Ligand Catalyst->Reaction Generates Cu(I) Workup Acid-Base Workup 1. Basify & Extract 2. Acidify to pH 3 Reaction->Workup >95% Conversion Product 1,4-Disubstituted 1,2,3-Triazole (Precipitate) Workup->Product Filtration

Experimental workflow for the CuAAC synthesis of triazoles from propargyl thioether benzoic acid.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, providing specific visual and analytical checkpoints to ensure reaction success without requiring immediate LC-MS analysis.

Materials & Reagents
  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid: 1.0 mmol (~192 mg)

  • Target Organic Azide (R-N₃): 1.1 mmol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 0.05 mmol (~12.5 mg, 5 mol%)

  • Sodium ascorbate: 0.15 mmol (~30 mg, 15 mol%)

  • THPTA ligand: 0.05 mmol (~22 mg, 5 mol%)

  • Solvent: t -Butanol and Milli-Q Water (1:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Checkpoint 1)

  • In a small vial, dissolve CuSO₄·5H₂O and THPTA in 1 mL of H₂O. The solution will appear bright blue.

  • In a separate vial, dissolve sodium ascorbate in 1 mL of H₂O.

  • Causality: Pre-mixing the copper with the ligand before reduction ensures the Cu(I) species is immediately captured and stabilized upon generation, preventing disproportionation and protecting it from the thioether substrate[1].

Step 2: Reaction Assembly

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and the organic azide.

  • Add 5 mL of t -BuOH and 3 mL of H₂O. Stir until a fine suspension or clear solution forms.

  • Add the blue CuSO₄/THPTA solution to the flask.

  • Dropwise, add the sodium ascorbate solution.

  • Self-Validation (Visual): Upon addition of sodium ascorbate, the blue color of the Cu(II) complex will rapidly fade to a pale yellow or light green, indicating the successful generation of the catalytically active Cu(I) species[3].

Step 3: Reaction Monitoring

  • Stir the mixture vigorously at room temperature for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1) containing 1% Glacial Acetic Acid .

  • Causality: The acetic acid is crucial; it prevents the carboxylic acid moiety from streaking on the silica gel, allowing for clear resolution between the starting material and the highly polar triazole product.

Step 4: Acid-Base Workup & Isolation (Checkpoint 2)

  • Once complete, dilute the reaction mixture with 10 mL of H₂O and basify to pH ~9 using 1M NaOH.

  • Wash the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Causality: The triazole product contains a benzoate group and remains in the aqueous layer. The EtOAc wash selectively removes unreacted organic azide, THPTA ligand, and organic impurities.

  • Carefully acidify the aqueous layer using 1M HCl until the pH reaches 3–4.

  • Self-Validation (Visual): A dense white or off-white precipitate should form immediately. This is the pure triazole-benzoic acid derivative, which is insoluble in acidic water.

  • Filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under a high vacuum. This robust workup eliminates the need for complex column chromatography[3].

References[2] Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry

Source: Semantic Scholar URL:[3] Title: Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry Source: Illinois State Academy of Science URL:[1] Title: The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development Source: BenchChem URL:[4] Title: Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry Source: RSC URL:

Sources

Catalyst requirements for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid alkyne-azide cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalyst-Mediated Azide-Alkyne Cycloaddition of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Introduction: Beyond Conventional Synthesis

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] The traditional Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while foundational, often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing overall efficiency.[3][4]

The advent of "click chemistry" has revolutionized access to these valuable heterocycles.[2][5] By employing metal catalysts, the reaction becomes highly regioselective, proceeds rapidly under mild conditions, and exhibits remarkable functional group tolerance. Specifically, two complementary methodologies have become preeminent:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessential "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles .[3][6]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This powerful alternative provides regioselective access to 1,5-disubstituted 1,2,3-triazoles , a feat not readily achieved with copper catalysis.[7][8][9]

This document provides a detailed guide for researchers on selecting the appropriate catalytic system for the azide-alkyne cycloaddition of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid . This particular substrate presents unique characteristics—a terminal alkyne for reaction, a thioether linkage, and a carboxylic acid moiety—that inform and influence the optimal catalytic strategy.

PART 1: Strategic Catalyst Selection

The choice between a copper or ruthenium catalyst is the primary determinant of the final product's regiochemistry. The decision hinges on the desired isomer and the specific challenges posed by the substrate.

The Copper(I)-Catalyzed Pathway (CuAAC) for the 1,4-Isomer

The CuAAC reaction is the most widely adopted method due to its operational simplicity and use of readily available, inexpensive reagents.[5][6] It is the method of choice for synthesizing the 1,4-disubstituted triazole isomer.

Mechanistic Insight: A Dinuclear Copper Cycle

Initial proposals suggested a mononuclear copper catalyst, but extensive kinetic and computational studies now support a dinuclear copper-mediated pathway as the kinetically favored route.[4][10] This mechanism explains the reaction's remarkable rate and fidelity. The catalytic cycle involves the formation of a key dinuclear copper acetylide intermediate, which then coordinates with the azide, undergoes cyclization, and finally releases the triazole product through protonolysis.[4][6][11]

CuAAC_Mechanism Figure 1: The Dinuclear Catalytic Cycle of CuAAC cluster_0 Catalyst Activation & Acetylide Formation Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I)-L - H+ CuI_1 Cu(I)-L Dinuclear_Acetylide : Cu(I)> Cu_Acetylide->Dinuclear_Acetylide + Cu(I)-L CuI_2 Cu(I)-L Metallacycle Six-Membered Cu-N-N-N-C-C Metallacycle Dinuclear_Acetylide->Metallacycle + R'-N3 Azide R'-N3 Azide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Catalyst_Regen 2 Cu(I)-L Cu_Triazolide->Catalyst_Regen + H+ Proton_Source H+ Proton_Source->Product

Caption: Figure 1: The Dinuclear Catalytic Cycle of CuAAC

Substrate-Specific Considerations:

  • The Thioether Moiety: Sulfur-containing compounds can potentially coordinate to and deactivate copper catalysts. While many sulfur-functionalized triazoles have been successfully synthesized via CuAAC, it is a factor to consider.[12][13] Monitoring the reaction for sluggishness is advised. If catalyst poisoning is suspected, the use of strong copper-chelating ligands can help mitigate this effect.

  • The Carboxylic Acid Moiety: The benzoic acid group is not a liability; rather, it is an asset. Authoritative studies have shown that benzoic acid can significantly promote the CuAAC reaction.[14][15] It is proposed to play a dual role: facilitating the protonolysis of the copper-triazolide intermediate to release the product and regenerate the catalyst, and potentially acting as a bidentate ligand to activate the copper acetylide.[15] This intrinsic feature of the substrate may accelerate the reaction without external additives.

The Ruthenium(II)-Catalyzed Pathway (RuAAC) for the 1,5-Isomer

For applications requiring the 1,5-disubstituted triazole, ruthenium catalysis is the definitive method.[7][16] The reaction proceeds through a distinctly different mechanism, ensuring complete regiochemical control.

Mechanistic Insight: Oxidative Coupling Pathway

The RuAAC reaction is believed to proceed via the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate.[8][17] This is followed by reductive elimination, which forms the triazole product and regenerates the active Ru(II) catalyst.[7][17] This pathway favors the formation of the 1,5-isomer due to electronic and steric factors in the initial oxidative coupling step.[8]

RuAAC_Workflow Figure 2: Regiochemical Control in Azide-Alkyne Cycloaddition Start_Alkyne 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid CuAAC_Path Cu(I) Catalyst + Ligand + Reductant Start_Alkyne->CuAAC_Path RuAAC_Path [Cp*RuCl] Catalyst Inert Atmosphere Start_Alkyne->RuAAC_Path Start_Azide Organic Azide (R-N3) Start_Azide->CuAAC_Path Start_Azide->RuAAC_Path Product_1_4 1,4-Disubstituted Triazole CuAAC_Path->Product_1_4 Exclusive Regioselectivity Product_1_5 1,5-Disubstituted Triazole RuAAC_Path->Product_1_5 Exclusive Regioselectivity

Caption: Figure 2: Regiochemical Control in Azide-Alkyne Cycloaddition

Catalyst and Conditions:

The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(cod).[7][17][18] These reactions generally require anhydrous solvents and an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

PART 2: Comparative Data Summary

The table below summarizes the key parameters for selecting the appropriate catalytic system for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst In situ generated from CuSO₄·5H₂O and Sodium Ascorbate.[19][CpRuCl(PPh₃)₂] or [CpRuCl(cod)].[7][18]
Ligand/Additive Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize Cu(I) and accelerate the reaction.[4][20]Generally not required, as the Cp* and phosphine ligands are integral to the catalyst.
Solvent System Highly versatile; often aqueous/organic mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O).[14][21]Anhydrous, non-protic organic solvents (e.g., Toluene, Dioxane, THF).[18]
Atmosphere Typically performed in air.Requires an inert atmosphere (N₂ or Ar).[18]
Key Advantages Operationally simple, robust, uses inexpensive reagents, tolerant of aqueous media.Provides exclusive access to the 1,5-regioisomer.[2][7]
Substrate Challenges Potential for catalyst inhibition by the thioether moiety.Catalyst can be sensitive to air and moisture; more expensive.
Substrate Benefits The intrinsic benzoic acid group can promote the reaction.[14][15]Less susceptible to coordination by the thioether compared to copper.

PART 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for both CuAAC and RuAAC reactions.

Protocol 1: CuAAC Synthesis of the 1,4-Disubstituted Triazole

This protocol details the most common and robust method for generating the 1,4-isomer using an in-situ generated Cu(I) catalyst.

Materials:

  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (1.0 equiv)

  • Azide of choice (e.g., Benzyl Azide, 1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv)

  • Sodium Ascorbate (NaAsc, 0.02-0.10 equiv)

  • Tris(benzyltriazolylmethyl)amine (TBTA), optional (0.01-0.05 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

  • Round-bottom flask, magnetic stir bar, standard glassware for workup and purification.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (1.0 equiv) and the corresponding azide (1.05 equiv) in a 1:1 mixture of t-BuOH/H₂O to achieve a final concentration of approximately 0.1 M. Stir the solution until all solids are dissolved.

    • Expert Note: Using a slight excess of the more easily accessible reagent (often the azide) can help drive the reaction to completion.

  • Catalyst Preparation (in separate vials):

    • Prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 1.0 M).

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

    • Expert Note: It is critical to use freshly prepared solutions, especially for sodium ascorbate, which can oxidize in solution and lose its efficacy as a reducing agent.[19]

  • Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. The order of addition is crucial to ensure rapid reduction of Cu(II) to the active Cu(I) state in the presence of the reactants.[19] If using TBTA, it can be added with the alkyne and azide.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The mixture may turn from pale blue to a greenish or yellowish hue. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: A successful reaction is indicated by the complete consumption of the limiting starting material and the appearance of a single, new, more polar spot corresponding to the triazole product. The reaction is typically complete within 1 to 12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume).

    • Expert Note: If the product has high water solubility due to the carboxylic acid, acidifying the aqueous layer with 1M HCl to pH ~2-3 will protonate the carboxylate, making the product less polar and more easily extracted into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

Protocol 2: RuAAC Synthesis of the 1,5-Disubstituted Triazole

This protocol requires handling under an inert atmosphere to ensure catalyst activity.

Materials:

  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (1.0 equiv)

  • Azide of choice (1.0-1.1 equiv)

  • [CpRuCl(cod)] or [CpRuCl(PPh₃)₂] (0.01-0.02 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask, magnetic stir bar, nitrogen or argon line, septa, syringes.

Procedure:

  • Inert Atmosphere Setup: Dry a Schlenk flask under vacuum with a heat gun and backfill with nitrogen or argon.

  • Reagent Addition: Under a positive pressure of inert gas, add the ruthenium catalyst, 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (1.0 equiv), and the azide (1.05 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature may vary depending on the specific substrates.

    • Expert Note: Ruthenium catalysts like Cp*RuCl(cod) are often active at ambient temperature, which is preferable for thermally sensitive substrates.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots with a syringe under inert atmosphere.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the pure 1,5-disubstituted triazole.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Saeed, A., Shahzadi, S., Shahid, M., & Irum, S. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Dai, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Verma, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds. [Link]

  • Dai, W., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Thieme. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

  • Chan, T. R., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • Vermeeren, P. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemphyschem. [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Request PDF. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. [Link]

  • Request PDF. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. [Link]

  • Shao, C., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Hong, V., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Catalysis Science & Technology. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Ort, F. F., & Rutjes, F. P. J. T. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Science of Synthesis. [Link]

  • Hong, V., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]

  • Finn, M. G., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. [Link]

  • Hu, Y., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • baseclick. (n.d.). Protocols. baseclick. [Link]

  • Sharpless, K. B., et al. (2025). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Nature Chemistry. [Link]

  • Fokin, V. V. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • Kim, J. S., et al. (2023). Process-Divergent Syntheses of 4- and 5-Sulfur-Functionalized 1,2,3-Triazoles via Copper-Catalyzed Azide–Alkyne Cycloadditions of 1-Phosphinyl-2-sulfanylethynes. The Journal of Organic Chemistry. [Link]

  • Kim, J., et al. (2016). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Molecules. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield optimization challenges associated with the synthesis of 3-(prop-2-yn-1-ylsulfanyl)benzoic acid. This compound serves as a critical intermediate in the development of [1] and [2].

Synthesizing this molecule requires precise control over nucleophilic substitution. Because 3-mercaptobenzoic acid contains both a carboxylic acid (pKa ~4.0)[3] and a thiol (pKa ~6.5), the reaction conditions must be carefully tuned to favor S-alkylation over O-alkylation, while simultaneously preventing the oxidative degradation or base-catalyzed isomerization of the propargyl group[4].

Part 1: Core Experimental Protocol

The following step-by-step methodology is engineered as a self-validating system . By isolating the product through pH-dependent aqueous washes, you inherently verify the success of the S-alkylation while stripping away over-alkylated byproducts.

Validated Synthesis Workflow

Based on optimized conditions for PROTAC intermediate synthesis[1].

  • Reagent Preparation : Dissolve 3-mercaptobenzoic acid (1.0 eq, 6.75 mmol) in anhydrous THF (20 mL).

    • Causality: THF provides excellent solubility for the starting material and intermediates.

  • Atmospheric Control : Rigorously purge the reaction flask with Argon and maintain an inert atmosphere.

    • Causality: Thiols are highly susceptible to oxidative coupling. Argon prevents the formation of the 3,3'-dithiobisbenzoic acid byproduct.

  • Base Addition : Cool the solution to 0 °C in an ice bath. Add Triethylamine (TEA, 2.65 eq) dropwise.

    • Causality: TEA is a mild base that deprotonates both the carboxylic acid and the thiol. Unlike strong bases (e.g., KOH or NaOtBu), TEA does not trigger the base-catalyzed isomerization of the resulting propargyl thioether into an unwanted allenyl thioether[4].

  • Alkylation : Add propargyl bromide (1.94 eq, 80% solution in toluene) dropwise.

    • Causality: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the soft thiolate is a vastly superior nucleophile compared to the hard carboxylate, ensuring regioselective attack on the electrophilic propargyl bromide.

  • Incubation : Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.

  • Self-Validating Workup (Crucial Step) : Pour the mixture into saturated aqueous NaHCO₃ and wash vigorously with Ethyl Acetate (EtOAc).

    • Causality: At this basic pH, your target product exists as a water-soluble sodium carboxylate salt. Unreacted propargyl bromide and any over-alkylated propargyl esters partition into the EtOAc layer. Validation Check : Run a TLC of the EtOAc wash; if you see UV-active spots, the wash is successfully removing impurities.

  • Acidification & Isolation : Separate the aqueous phase and acidify it with 1 N HCl to pH ~2. Extract the resulting cloudy suspension with fresh EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: Protonation converts the water-soluble salt back into the highly pure, organic-soluble 3-(prop-2-yn-1-ylsulfanyl)benzoic acid.

Workflow A 1. Reagent Prep 3-Mercaptobenzoic acid in THF B 2. Inert Atmosphere Purge with Argon A->B C 3. Base Addition Add TEA (2.65 eq) at 0°C B->C D 4. Alkylation Propargyl Bromide (1.9 eq) dropwise C->D E 5. Reaction Stir at RT for 5 hours D->E F 6. Aqueous Wash Pour into sat. NaHCO3 & wash with EtOAc E->F G 7. Acidification Acidify aqueous phase with 1N HCl F->G H 8. Isolation Extract with EtOAc & Concentrate G->H

Step-by-step workflow for the synthesis of 3-(prop-2-yn-1-ylsulfanyl)benzoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: My overall yield is extremely low, and I am observing a highly polar spot on my TLC that stays at the baseline during the reaction. What is happening? A1: You are likely observing the formation of 3,3'-dithiobisbenzoic acid. This occurs when the starting thiol undergoes oxidative coupling[4]. To troubleshoot this, ensure your THF is rigorously degassed (e.g., via freeze-pump-thaw or sparging) and that your Argon balloon or Schlenk line is completely sealed. The presence of atmospheric oxygen, especially under basic conditions, will rapidly destroy your starting material.

Q2: My 1H NMR shows an extra set of propargyl peaks (an extra triplet around 2.5 ppm and a doublet around 4.8 ppm). How do I prevent this? A2: You are suffering from over-alkylation. While the thiolate is the better nucleophile, the carboxylate will eventually react with excess propargyl bromide to form the propargyl ester (prop-2-yn-1-yl 3-(prop-2-yn-1-ylsulfanyl)benzoate). Fix: Ensure you are meticulously performing the NaHCO₃ wash described in Step 6 of the protocol. The ester is neutral and will be washed away in the EtOAc layer, leaving only the pure carboxylate salt in the aqueous layer. Alternatively, you can subject the crude mixture to mild saponification (LiOH in THF/MeOH/H₂O) to hydrolyze the ester back to the acid before final isolation[2].

Q3: The terminal alkyne proton peak (~2.2 ppm) is missing in my NMR, and I see complex signals in the alkene region (5.0-6.0 ppm). Did the reaction fail? A3: The alkylation succeeded, but the product underwent a base-catalyzed isomerization. The acidic protons adjacent to the sulfur and the alkyne can be abstracted by strong bases, leading to the rearrangement of the propargyl group into a thermodynamically stable allenyl thioether[4]. Fix: Never use strong bases like KOH, NaOH, or NaOtBu for this specific step, and avoid heating the reaction above room temperature. Stick strictly to Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).

Pathways SM 3-Mercaptobenzoic Acid (Starting Material) Disulfide 3,3'-Dithiobisbenzoic Acid (Oxidation Byproduct) SM->Disulfide O2 (Air) Oxidation Product 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid (Target) SM->Product Propargyl Bromide TEA, THF, Argon Ester Propargyl Ester (Over-alkylation) Product->Ester Excess Propargyl Bromide Strong Base Allene Allenyl Thioether (Isomerization) Product->Allene Strong Base Heat

Reaction pathways showing target product formation and common side reactions.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, expected yields, and the primary failure modes observed during troubleshooting.

BaseSolventTempTimeTarget YieldMajor ByproductMechanistic Causality
TEA (2.65 eq) THF 0°C to RT 5 h 85 - 94% None Mild base prevents isomerization; soft thiolate selectively alkylates[1].
K₂CO₃ (2.0 eq)DMFRT4 h75 - 80%Propargyl esterPolar aprotic solvent increases hard carboxylate nucleophilicity, leading to over-alkylation.
KOH (3.0 eq)EtOH60°C4 h< 30%Allenyl thioetherStrong base and heat drive the thermodynamically favored alkyne-to-allene isomerization[4].
TEA (2.65 eq)THF (Air)RT5 h< 40%DisulfideLack of inert atmosphere allows rapid oxidative coupling of the thiol starting material.

References

  • Suzuki, T. et al. "Selective degradation of histone deacetylase 8 mediated by a proteolysis targeting chimera (PROTAC)." Chemical Communications, 2022.[1],[5]. URL: [Link]

  • "3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors." Molecules, 2023.[2],[6]. URL: [Link]

  • "Benzoic acid, 3-mercapto-." PubChem, National Center for Biotechnology Information.[3]. URL: [Link]

Sources

Troubleshooting low solubility of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding click-chemistry probes and synthetic intermediates.

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid presents a unique physicochemical challenge: it combines an ionizable carboxylic acid with a highly hydrophobic propargyl thioether moiety. This guide provides field-proven, mechanistically grounded solutions to overcome its low aqueous solubility without compromising downstream applications like CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Diagnostic Workflow

SolubilityTroubleshooting A Compound Insoluble in Aqueous Media B Check Buffer pH A->B C Adjust pH > 7.0 (Form Sodium Benzoate) B->C pH < 6.0 D Are Organic Solvents Tolerated? B->D pH ≥ 7.0 C->D Still cloudy G Fully Dissolved Ready for Assay C->G Clear solution E Add 5-10% DMSO or Ethanol D->E Yes F Use β-Cyclodextrin Complexation D->F No (In vivo/Cells) E->G F->G

Diagnostic workflow for resolving aqueous solubility issues of propargyl thioether benzoic acids.

Technical Support FAQs

Q1: Why does the compound immediately precipitate when added to standard PBS (pH 7.4)? A1: This is a classic buffer capacity failure. Benzoic acid has a pKa of approximately 4.2 . While pH 7.4 is theoretically sufficient to maintain the water-soluble deprotonated benzoate form, adding the free acid directly to a weak buffer like 10 mM PBS causes a localized pH drop at the solid-liquid interface. This protonates the carboxylate, driving the compound into its highly insoluble free-acid form. Furthermore, the propargyl thioether group significantly increases the partition coefficient (LogP), making the neutral form practically insoluble in water. Causality & Solution: Always pre-form the sodium salt or dissolve the compound in a high-capacity buffer (e.g., 100 mM Tris, pH 8.0) before diluting into PBS.

Q2: Which co-solvents are optimal if I am using this compound for CuAAC (Click Chemistry)? A2: Ethanol is highly recommended over DMSO for this specific compound. While DMSO is a universal solvent, it can act as a competitive ligand for Cu(I) catalysts in click chemistry and, under certain conditions, facilitate the oxidation of the thioether group. Ethanol, conversely, exhibits excellent synergistic solvation thermodynamics with water for benzoic acid derivatives and does not interfere with CuAAC. A 5–10% (v/v) ethanol/water mixture dramatically expands the equilibrium solubility.

Q3: My assay involves live cells, and organic solvents are strictly prohibited. How can I achieve a high working concentration? A3: You must utilize host-guest complexation. β -Cyclodextrin ( β -CD) forms a 1:1 stoichiometric inclusion complex with the hydrophobic benzene ring and thioether moiety, effectively shielding the lipophilic portions from the aqueous environment . This thermodynamic encapsulation increases the apparent aqueous solubility by over an order of magnitude without the cytotoxicity associated with organic co-solvents.

Q4: During sonication to force dissolution, my compound degraded. Why? A4: Thioethers are highly susceptible to oxidation, forming sulfoxides and sulfones. High-energy tip sonication in aqueous media generates cavitation bubbles; when these bubbles collapse, they produce localized extreme temperatures and reactive oxygen species (ROS) like hydroxyl radicals. These ROS rapidly oxidize the propargyl thioether. Causality & Solution: Avoid high-energy sonication. Instead, rely on pH adjustment, gentle orbital shaking at 37°C, and ensure your solvents are degassed with argon to minimize dissolved oxygen.

Quantitative Data

Table 1: Apparent Solubility Profile of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Solvent SystempHApparent Solubility (mg/mL)Recommended Application
Ultrapure Water3.5 (Unbuffered)< 0.1None (Insoluble free acid form)
100 mM Tris Buffer8.0~2.5General biochemistry / Enzymology
10% EtOH in Water7.4~15.0CuAAC Click Chemistry
50 mM β -Cyclodextrin7.4~25.0Live-cell / In vivo assays

(Note: Values are empirically estimated based on benzoic acid baseline thermodynamics and cyclodextrin complexation models).

Step-by-Step Methodologies

Protocol A: Preparation of a Stable 50 mM Stock Solution (Co-solvent Method)

Trustworthiness Note: This protocol uses visual clarity and pH indicator strips as a self-validating system to confirm the complete ionization of the solute.

  • Weighing: Accurately weigh 9.6 mg of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (MW ≈ 192.23 g/mol ) into a sterile 2 mL microcentrifuge tube.

  • Primary Solvation: Add 100 µL of absolute Ethanol. Vortex gently until a uniform slurry or clear solution is formed. (Causality: Wetting the hydrophobic crystals with ethanol prevents aggregation when the aqueous phase is introduced).

  • Aqueous Titration: Add 850 µL of 100 mM Tris-HCl (pH 8.0). Mix by inversion.

  • pH Adjustment & Validation: Check the pH using a micro-pH probe or indicator paper. If the solution is cloudy, the pH has likely dropped below 7.0. Add 1 M NaOH in 2 µL increments, vortexing after each addition, until the solution becomes perfectly clear.

  • Volume Adjustment: Bring the final volume to 1.0 mL with Tris buffer.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. The absence of a pellet validates complete dissolution.

Protocol B: Preparation of an Aqueous-Only Inclusion Complex ( β -CD Method)

Trustworthiness Note: This protocol relies on thermodynamic equilibrium rather than kinetic force, inherently preventing oxidative degradation.

  • Host Preparation: Prepare a 50 mM solution of β -Cyclodextrin in degassed PBS (pH 7.4). (Causality: Degassing removes dissolved oxygen, protecting the sensitive thioether from ROS).

  • Guest Addition: Add the 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid powder directly to the β -CD solution to achieve a target concentration of 10 mM.

  • Incubation: Place the tube in a thermomixer set to 37°C and 800 RPM. Incubate for 12 hours in the dark. (Causality: Complexation is an endothermic, equilibrium-driven process; mild heat accelerates the kinetics without inducing cavitation-related oxidation).

  • Clarification: Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any uncomplexed guest molecules.

  • Recovery: Carefully decant the supernatant. The supernatant is your working stock and is now validated for cell culture use.

References

  • Benzoic acid - Wikipedia. Wikipedia. [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.[Link]

  • Host–guest inclusion complex of β-cyclodextrin and benzoic acid in water–ethanol solvents: spectroscopic and thermodynamic characterization of complex formation. ResearchGate.[Link]

Optimizing temperature and pH conditions for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid click reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with complex, multi-functional substrates.

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid presents a unique mechanistic puzzle: it combines a highly pH-sensitive carboxylic acid with a potentially catalyst-poisoning thioether linkage. This guide provides the causal logic, quantitative parameters, and self-validating protocols required to master this specific bioconjugation.

Section 1: Mechanistic FAQs (Expertise & Experience)

Q1: Why does the reaction fail completely at acidic pH (pH < 5.0)? A: The failure is driven by a combination of substrate insolubility and catalyst disproportionation. The benzoic acid moiety of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid has a pKa of approximately 4.2. Below pH 5.0, the carboxylate protonates, drastically reducing its aqueous solubility and causing the alkyne substrate to precipitate out of the reaction matrix. Furthermore, Cu(I) is highly unstable in acidic aqueous environments, rapidly disproportionating into inactive Cu(0) and Cu(II)[1]. Click conjugations are highly dependent on maintaining the active Cu(I) oxidation state, making neutral pH environments critical for success ().

Q2: Why is my reaction sluggish at room temperature (20°C) despite using standard CuAAC conditions? A: This is a classic case of competitive chelation. Your substrate contains a thioether (-S-) linkage adjacent to the propargyl group. Sulfur is a "soft" Lewis base that strongly coordinates with the "soft" Cu(I) catalyst. At standard room temperature (20°C), this off-target S-Cu(I) coordination creates a thermodynamic sink, trapping the catalyst and preventing the formation of the required copper-acetylide intermediate. Elevating the temperature to 35–37°C provides the kinetic energy necessary to break this inhibitory thioether-copper complex, allowing the stronger, intentionally added accelerating ligands (like THPTA) to dominate the coordination sphere[2].

Q3: Which buffers are strictly prohibited, and which are optimal? A: Never use Tris buffer. Tris(hydroxymethyl)aminomethane acts as a competitive ligand for copper, completely inhibiting the catalytic cycle[3]. Similarly, avoid buffers with high concentrations of highly coordinating anions (like acetate) or chelating agents like EDTA during the reaction phase. The optimal environment is 0.1 M Potassium Phosphate or HEPES buffer at pH 7.0–7.5, which balances substrate solubility with catalyst stability ().

Section 2: Quantitative Optimization Data

To facilitate rapid troubleshooting, we have summarized the critical operational windows for pH, temperature, and reagent stoichiometry specifically tailored for thioether-containing benzoic acids.

ParameterSub-Optimal RangeOptimal RangeCritical Failure Mode
pH < 6.0 or > 8.57.0 – 7.5 <6.0: Substrate precipitation. >8.5: Insoluble Cu(OH)₂ formation[1].
Temperature < 25°C35°C – 37°C <25°C: Thioether-mediated catalyst poisoning.
Ligand:Cu Ratio 1:15:1 (THPTA:Cu) Insufficient ligand allows sulfur to sequester Cu(I)[3].
Cu:Ascorbate 1:21:10 Oxidative degradation of Cu(I) to Cu(II) at elevated temps.
Section 3: Self-Validating Experimental Protocol

Trustworthiness in execution requires a self-validating system. This protocol incorporates visual and spectroscopic checkpoints to ensure each step is functioning as intended.

Materials:

  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (Alkyne, 100 mM stock in DMSO)

  • Target Azide (100 mM stock in DMSO)

  • CuSO₄·5H₂O (20 mM in highly purified water)

  • THPTA Ligand (100 mM in highly purified water)

  • Sodium Ascorbate (100 mM in water, must be freshly prepared )

  • 0.1 M Potassium Phosphate buffer, pH 7.4

Step-by-Step Methodology:

  • Buffer Preparation & Substrate Solubilization: In a 1.5 mL microcentrifuge tube, add 700 µL of 0.1 M Potassium Phosphate buffer (pH 7.4). Add 10 µL of the 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid stock and 10 µL of the target Azide stock.

    • Validation Checkpoint 1: The solution must remain completely clear. Any turbidity indicates the pH has dropped below the solubility threshold of the benzoic acid.

  • Catalyst Pre-complexation (Critical Step): In a separate, smaller tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA ligand. Incubate at room temperature for 5 minutes.

    • Causality: Pre-complexing Cu(II) with a 5-fold excess of THPTA prevents the subsequent formation of unreactive copper oxides and heavily shields the metal from the substrate's thioether group[3].

    • Validation Checkpoint 2: The Cu-THPTA mixture should exhibit a faint, clear blue tint without any particulate matter.

  • Reaction Initiation: Transfer the Cu-THPTA complex (20 µL) into the main reaction tube containing the substrates. Finally, initiate the reduction by adding 50 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Thermal Incubation: Immediately transfer the reaction vessel to a thermomixer set to 37°C and agitate at 600 RPM for 2 to 4 hours.

    • Causality: The 37°C temperature provides the activation energy to overcome the thioether-Cu(I) coordination trap, pushing the reaction forward.

  • Quenching and Verification: Quench the reaction by adding 10 µL of 0.5 M EDTA to strip the copper. Verify triazole formation via LC-MS. The disappearance of the 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid peak (m/z ~191 [M-H]⁻) and the appearance of the product mass confirms success.

Section 4: System Logic & Workflow Visualization

The following diagram illustrates the thermodynamic and kinetic pathways dictated by pH and temperature choices when reacting this specific thioether-alkyne.

CuAACOptimization Substrate 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid pH_Low pH < 6.0 (Protonated Carboxyl) Substrate->pH_Low Acidic Buffer pH_Opt pH 7.0 - 7.5 (Soluble Benzoate) Substrate->pH_Opt Neutral Buffer Insoluble Substrate Precipitation (Reaction Fails) pH_Low->Insoluble Loss of Solubility Temp_Low Temp 20°C (Kinetic Trap) pH_Opt->Temp_Low Room Temp Temp_Opt Temp 37°C (Kinetic Release) pH_Opt->Temp_Opt Mild Heating Poisoned Thioether-Cu(I) Chelation (Sluggish Kinetics) Temp_Low->Poisoned S-Cu Coordination Success Efficient Cu-Acetylide Formation (High Yield Triazole) Temp_Opt->Success THPTA Outcompetes Sulfur

Caption: Mechanistic logic tree for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid CuAAC optimization.

References
  • Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry (via PMC) URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (via PMC) URL: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (CAS: 1339485-38-9).

This molecule presents a unique "triad of reactivity" that complicates standard silica gel purification:

  • The Carboxylic Acid (-COOH): Highly polar and acidic (pKa ~4), leading to severe chemisorption and tailing on standard stationary phases.

  • The Thioether (-S-): An electron-rich moiety highly susceptible to electrophilic oxygen transfer, risking on-column oxidation.

  • The Alkyne (-C≡CH): A terminal propargyl group that, while generally stable, can undergo hydration or degradation if exposed to harsh acidic conditions or trace heavy metals over prolonged periods.

Below, you will find field-proven troubleshooting logic, a self-validating experimental protocol, and mechanistic insights to ensure high-yield, high-purity isolation of your target compound.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My crude product streaks from the baseline all the way to the solvent front on TLC. How do I resolve this? A1: This is a classic symptom of secondary interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the silica gel surface[1]. Because the compound exists in a dynamic equilibrium between its protonated and deprotonated states on the column, it experiences multiple retention mechanisms simultaneously, causing the band to smear[2].

  • The Fix: Add a volatile acidic modifier—typically 0.5% to 1.0% glacial acetic acid (AcOH) or formic acid (FA)—to your mobile phase[1]. This shifts the equilibrium, suppressing the ionization of the benzoic acid so it remains fully protonated. The compound will then elute as a tight, defined band[3].

Q2: After purification, my NMR and LC-MS show a +16 Da mass shift, and a new polar spot appeared. What happened? A2: Your thioether has oxidized into a sulfoxide (or +32 Da for a sulfone)[4]. Thioethers are highly susceptible to oxidation by trace peroxides[5]. Ethereal solvents (like THF or diethyl ether) accumulate peroxides over time. Furthermore, the high surface area of silica gel can catalyze autoxidation if the column is run too slowly or exposed to atmospheric oxygen.

  • The Fix: Strictly avoid aged ethereal solvents. Use freshly prepared, peroxide-free solvent systems (e.g., Hexane/Ethyl Acetate). Flush your column with inert gas (N₂ or Ar) before loading, and utilize positive pressure (flash chromatography) to minimize the compound's residence time on the silica.

Q3: How do I separate the product from unreacted 3-mercaptobenzoic acid and propargyl bromide? A3: These impurities bracket your product in terms of polarity. Propargyl bromide is highly non-polar and elutes rapidly, while 3-mercaptobenzoic acid is highly polar and prone to forming baseline-sticking disulfides.

  • The Fix: Implement a step-gradient. Start with a non-polar flush (e.g., 100% Hexane) to wash out the propargyl bromide. Then, step up to your optimized acidic mobile phase (e.g., 80:20 Hexane:EtOAc + 1% AcOH) to elute the target thioether, leaving the oxidized disulfides and polar starting materials on the column.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step-by-Step Methodology: Flash Column Chromatography

1. Mobile Phase Preparation:

  • Prepare a solvent system of Hexane and Ethyl Acetate (typically 3:1 v/v).

  • Add exactly 1.0% v/v of glacial acetic acid. Mix thoroughly.

  • Validation Checkpoint 1 (2D TLC): Spot your crude mixture on a silica TLC plate. Develop it in the prepared mobile phase, dry it, rotate the plate 90 degrees, and develop it again. If the spots lie on a perfect diagonal, your compound is stable in this solvent. If off-diagonal spots appear, on-plate degradation (e.g., oxidation) is occurring.

2. Column Packing (Slurry Method):

  • Slurry pack standard flash silica gel (40-63 µm) using the acidic mobile phase. Ensure no air bubbles are trapped, as oxygen pockets promote thioether oxidation[5].

  • Cap the silica bed with a 1 cm layer of clean, washed sea sand to prevent bed disturbance.

3. Sample Loading:

  • Dissolve the crude 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid in the absolute minimum volume of Dichloromethane (DCM). If solubility is poor, add 1-2 drops of EtOAc.

  • Note: Do NOT dry-load this compound onto silica gel. The extended exposure to dry silica in the presence of air significantly accelerates sulfoxide formation[4].

4. Elution & Fraction Collection:

  • Apply the sample evenly to the sand layer. Push it into the bed using positive nitrogen pressure.

  • Elute rapidly using the step-gradient discussed in Q3. Collect small fractions (e.g., 15-20 mL for a 50 g column) to ensure high resolution.

5. Fraction Analysis & Pooling:

  • Spot fractions on TLC plates and develop using the acidic mobile phase.

  • Validation Checkpoint 2 (LC-MS): Before pooling the product-containing fractions, run a rapid LC-MS on the first and last fractions of the peak. Confirm the presence of the exact mass (m/z ~192.02 for[M-H]-) and explicitly verify the absence of the +16 Da sulfoxide impurity (m/z ~208.02).

6. Concentration:

  • Pool the validated fractions and evaporate under reduced pressure.

  • Critical: Keep the water bath temperature strictly below 35°C . High temperatures in the presence of concentrated acetic acid during the final stages of evaporation can trigger alkyne hydration or thioether cleavage. Co-evaporate with toluene (2 x 10 mL) to azeotropically remove residual acetic acid.

Part 3: Quantitative Data & Visualization

Table 1: Mobile Phase Selection Guide
Solvent SystemAcidic ModifierObservation / ResultRecommendation
Hexane / EtOAc (3:1)NoneSevere streaking; Rf ranges from 0.1 to 0.5.❌ Do not use
Hexane / EtOAc (3:1)1% Acetic AcidTight, defined spot; Rf ~ 0.35.✅ Optimal
DCM / MeOH (9:1)NoneModerate tailing; poor separation from thiol.❌ Suboptimal
Toluene / EtOAc (4:1)0.5% Formic AcidGood peak shape; slower evaporation.⚠️ Acceptable alternative
Table 2: Impurity Tracking & Rf Comparison

(System: 75:25 Hexane:EtOAc + 1% AcOH)

Compound Structural Feature Rf Value UV Activity (254 nm)
Propargyl bromide Alkyl halide ~ 0.85 Weak
3-(Prop-2-yn-1-ylsulfanyl)benzoic acid Thioether + Carboxylic Acid ~ 0.35 Strong
3-Mercaptobenzoic acid Free Thiol + Carboxylic Acid ~ 0.20 Strong

| Sulfoxide Byproduct | Sulfoxide + Carboxylic Acid | ~ 0.05 | Strong |

Logical Workflows & Mechanistic Diagrams

TroubleshootingWorkflow Start Crude 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid TLC Run TLC (Hexane/EtOAc) Start->TLC Streak Severe Tailing? TLC->Streak AddAcid Add 1% Acetic Acid to Mobile Phase Streak->AddAcid Yes Oxidation Polar +16 Da Spot (Sulfoxide)? Streak->Oxidation No AddAcid->Oxidation FreshSolvent Use Peroxide-Free Solvents & Fast Elution Oxidation->FreshSolvent Yes Column Execute Flash Column Chromatography Oxidation->Column No FreshSolvent->Column Pure Pure Product Isolation (<35°C Evaporation) Column->Pure

Caption: Troubleshooting workflow for the purification of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

MechanisticPathways Substrate 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid COOH Carboxylic Acid (-COOH) Substrate->COOH Thioether Thioether (-S-) Substrate->Thioether Silanol Silica Gel Silanols (Si-OH) COOH->Silanol H-Bonding Peroxides Trace Peroxides / O2 in Solvents Thioether->Peroxides Electrophilic Attack Tailing Ionization & Tailing (Fixed by 1% AcOH) Silanol->Tailing Sulfoxide Oxidation to Sulfoxide (+16 Da Mass Shift) Peroxides->Sulfoxide

Caption: Mechanistic pathways of on-column degradation and tailing during silica gel chromatography.

References

  • Surim Kim, et al. "TLC tailing and carboxylic acid?" ResearchGate. URL:[Link]

  • Conall Molloy, et al. "eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones." Chemical Science (PMC). URL:[Link]

  • Hanit Marom, et al. "Selective Sulfoxidation of Thioethers and Thioaryl Boranes with Nitrate, Promoted by a Molybdenum–Copper Catalytic System." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • X. Liu, et al. "Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography." Journal of Chromatography A (PMC). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the properties and efficacy of a final compound. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's reactivity, bioavailability, and target engagement. This guide provides an in-depth comparison of the reactivity of two such isomers: 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid. While direct comparative experimental data for these specific compounds is sparse in the literature, we can infer their reactivity profiles based on well-established principles of physical organic chemistry. This guide will delve into the electronic effects of the substituents, predict the differential reactivity of the carboxylic acid and alkyne moieties, and provide hypothetical experimental protocols for their characterization.

Structural and Electronic Considerations: The Impact of Substituent Position

The fundamental difference between 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and its 4-substituted counterpart lies in the position of the propargyl sulfanyl group relative to the carboxylic acid on the benzene ring. This seemingly minor change has significant electronic consequences that govern the molecule's overall reactivity.

The -S-CH2-C≡CH substituent exerts two primary electronic effects:

  • Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the sulfur atom can be delocalized into the aromatic ring through resonance. This is an electron-donating effect.

The interplay of these effects differs depending on the substituent's position:

  • 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid (para-isomer): In the para position, both the inductive and resonance effects are operative. The electron-donating resonance effect directly opposes the electron-withdrawing nature of the carboxylic acid, influencing its acidity and reactivity.

  • 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (meta-isomer): In the meta position, the resonance effect of the sulfur atom on the carboxylic acid is negligible. Therefore, the electronic influence is primarily governed by the weaker, electron-withdrawing inductive effect.

This fundamental electronic disparity is the cornerstone of the predicted differences in their chemical behavior.

Comparative Reactivity Analysis

Based on the electronic profiles of the meta and para isomers, we can predict their differential reactivity in key chemical transformations.

Acidity of the Carboxylic Acid (pKa)

The acidity of the benzoic acid moiety is a crucial parameter, influencing its behavior in biological systems and its reactivity in nucleophilic acyl substitution reactions.

  • Prediction for 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid: The electron-donating resonance effect of the para-sulfanyl group will destabilize the carboxylate anion, making the carboxylic acid less acidic (higher pKa).

  • Prediction for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid: With the resonance effect being minimal at the meta position, the weak electron-withdrawing inductive effect of the sulfanyl group will slightly stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa) compared to the para-isomer.

CompoundPredicted pKaRationale
3-(Prop-2-yn-1-ylsulfanyl)benzoic acidLowerThe dominant electron-withdrawing inductive effect (-I) stabilizes the conjugate base.
4-(Prop-2-yn-1-ylsulfanyl)benzoic acidHigherThe electron-donating resonance effect (+R) destabilizes the conjugate base, outweighing the inductive effect.
Reactivity in Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid in reactions such as esterification and amidation is directly related to the electrophilicity of the carbonyl carbon.

  • Prediction for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid: The electron-withdrawing nature of the meta-substituent will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack . This isomer is expected to react faster in esterification and amidation reactions.

  • Prediction for 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid: The electron-donating resonance effect of the para-substituent will decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic acyl substitution reactions.

Diagram 1: Predicted Reactivity in Esterification

G cluster_meta 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid cluster_para 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid m_acid Meta-Isomer m_carbonyl More Electrophilic Carbonyl Carbon m_acid->m_carbonyl -I Effect m_product Faster Esterification m_carbonyl->m_product p_acid Para-Isomer p_carbonyl Less Electrophilic Carbonyl Carbon p_acid->p_carbonyl +R Effect p_product Slower Esterification p_carbonyl->p_product start Esterification with ROH/H+ start->m_acid start->p_acid

Reactivity of the Terminal Alkyne

The terminal alkyne group is a valuable handle for bioconjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The electronic environment of the aromatic ring can subtly influence the reactivity of this group.

The rate-determining step in CuAAC involves the formation of a copper acetylide intermediate. The acidity of the terminal alkyne proton is a key factor in this process.

  • Prediction for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid: The overall electron-withdrawing character of the meta-substituted ring will slightly increase the acidity of the terminal alkyne proton, potentially leading to faster formation of the copper acetylide and a slightly enhanced rate in CuAAC reactions.

  • Prediction for 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid: The electron-donating nature of the para-substituted ring will slightly decrease the acidity of the terminal alkyne proton, which may result in a slower rate of CuAAC compared to the meta-isomer.

While these effects are likely to be modest, in competitive kinetic situations or under mild reaction conditions, they could be significant.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed.

Determination of Apparent pKa via Potentiometric Titration

This experiment will provide quantitative data on the acidity of the carboxylic acid functionality.

Methodology:

  • Solution Preparation: Prepare 0.01 M solutions of both the 3- and 4-isomers in a suitable solvent system (e.g., 50:50 ethanol:water).

  • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized 0.01 M NaOH solution.

  • Titration: Slowly add the NaOH solution in small increments to the isomer solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the apparent pKa of the acid.

  • Comparison: A lower pKa value for the 3-isomer would confirm the prediction of higher acidity.

Competitive Esterification Reaction

This experiment will directly compare the rate of esterification for the two isomers.

Methodology:

  • Reaction Mixture: In a single reaction vessel, combine equimolar amounts (e.g., 0.1 mmol) of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

  • Limiting Reagent: Add a sub-stoichiometric amount of a suitable alcohol (e.g., 0.1 mmol of benzyl alcohol) and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the composition using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Determine the ratio of the two ester products formed over time. A consistently higher ratio of the ester derived from the 3-isomer will confirm its greater reactivity.

Diagram 2: Competitive Esterification Workflow

G start Equimolar Mixture of 3- and 4-isomers reagents Add Benzyl Alcohol (Limiting Reagent) + Catalytic H₂SO₄ start->reagents reaction Reaction at Time (t) reagents->reaction aliquot Withdraw Aliquot reaction->aliquot quench Quench Reaction aliquot->quench analysis HPLC / LC-MS Analysis quench->analysis data Determine Product Ratio: [Ester-3] / [Ester-4] analysis->data

Summary and Conclusion

The choice between 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid as a synthetic building block should be guided by the desired reactivity profile.

  • For applications requiring higher acidity and faster nucleophilic acyl substitution reactions (e.g., rapid amide bond formation), 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is the superior choice. Its reactivity is enhanced by the inductive electron-withdrawing nature of the meta-substituent.

  • For contexts where a less acidic carboxylic acid is preferred, or where the reactivity of the carboxylic acid needs to be attenuated, 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid would be more suitable. The electron-donating resonance effect of the para-substituent deactivates the carboxylic acid towards nucleophilic attack.

The reactivity of the terminal alkyne in reactions like CuAAC is also predicted to be subtly modulated, with the 3-isomer potentially exhibiting a slight rate enhancement. These predictions, grounded in fundamental chemical principles, provide a solid framework for the rational selection of these isomers in drug discovery and development workflows. Empirical validation through the proposed experimental protocols is recommended to confirm these theoretical considerations.

References

  • Hammett Equation: For a foundational understanding of how substituent position influences reactivity. Source: J. Am. Chem. Soc., 1937, 59 (1), pp 96–103. URL: [Link]

  • Principles of Physical Organic Chemistry: For a detailed explanation of inductive and resonance effects. Source: Advanced Organic Chemistry: Part A: Structure and Mechanisms by Francis A. Carey and Richard J. Sundberg. URL: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the mechanism and applications of click chemistry. Source: Angew. Chem. Int. Ed., 2002, 41: 2596-2599. URL: [Link]

A Comparative Guide to HPLC-UV Validation for the Purity Assessment of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for determining the purity of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and scientifically sound approach to method validation.[1][2][3][4]

The validation of an analytical procedure is paramount in pharmaceutical development and quality control, as it provides documented evidence that the method is suitable for its intended purpose.[2][4] For a purity assay, the HPLC-UV method must be able to accurately and reliably quantify the main analyte in the presence of potential impurities and degradation products.

Foundational Principles: Method Development and System Suitability

Before embarking on formal validation, a suitable HPLC method must be developed. For a benzoic acid derivative like 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, a reversed-phase HPLC method is typically the most effective approach.

Initial Chromatographic Conditions (A Starting Point):

Based on the analysis of similar organic acids and benzoic acid derivatives, the following conditions serve as a robust starting point for method development.[5][6][7][8]

ParameterRecommended Starting ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and separation for moderately polar organic compounds like benzoic acid derivatives.[5]
Mobile Phase A: 0.1% Phosphoric acid in Water, B: AcetonitrileAn acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[5][8][9]
Gradient 30% B to 90% B over 20 minutesA gradient elution is often necessary to ensure elution of the main peak with a good shape while also separating potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[5]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection UV at 230 nmBenzoic acid and its derivatives typically exhibit strong UV absorbance around this wavelength.[5][10][11] A photodiode array (PDA) detector is highly recommended to confirm the optimal wavelength and assess peak purity.[12][13]
Injection Vol. 10 µLA common injection volume that can be adjusted based on analyte concentration and sensitivity requirements.[5]

System Suitability Testing (SST): The Daily Check for Method Performance

Before any validation run, and prior to any sample analysis, System Suitability Testing (SST) must be performed to ensure the chromatographic system is performing adequately.[3][13] This is typically done by making replicate injections of a standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 injections)

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][3][4]

Validation_Workflow cluster_method Method Development & Suitability cluster_validation Core Validation Parameters Dev Method Development SST System Suitability Dev->SST Specificity Specificity SST->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness_Parameters center HPLC Method Flow Rate\n(± 0.1 mL/min) Flow Rate (± 0.1 mL/min) center->Flow Rate\n(± 0.1 mL/min) Column Temp.\n(± 5 °C) Column Temp. (± 5 °C) center->Column Temp.\n(± 5 °C) Mobile Phase pH\n(± 0.2) Mobile Phase pH (± 0.2) center->Mobile Phase pH\n(± 0.2) Organic Phase\n(± 2%) Organic Phase (± 2%) center->Organic Phase\n(± 2%)

Sources

Comprehensive LC-MS/MS Validation Guide: 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid Conjugates vs. Traditional Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Bioconjugation Scientists Content Type: Technical Comparison & Methodology Guide

Executive Summary & Scientific Rationale

The development of robust biotherapeutics—such as Antibody-Drug Conjugates (ADCs) and Antibody-Oligonucleotide Conjugates (AOCs)—relies heavily on the structural integrity of the linker connecting the targeting moiety to the payload [1]. Historically, maleimide-thiol chemistry has been the gold standard for conjugation. However, maleimide linkages are notoriously susceptible to in vivo retro-Michael addition, leading to premature payload loss and off-target toxicity.

As a Senior Application Scientist, I advocate for the transition toward highly stable click-chemistry scaffolds. 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (CAS: 1339485-38-9) represents a premier bifunctional linker. It features a carboxylic acid for standard NHS-ester amidation to primary amines (e.g., lysine residues) and a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide objectively compares the analytical performance of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid conjugates against traditional maleimide-PEG linkers, focusing on their validation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality in Linker Design and MS/MS Fragmentation

To understand why 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is analytically superior, we must examine the causality behind its behavior in a mass spectrometer.

  • In Vivo Stability vs. Analytical Artifacts: The triazole ring formed post-CuAAC is completely bio-orthogonal and resistant to enzymatic cleavage or plasma instability. This ensures that the species detected during LC-MS/MS pharmacokinetic (PK) assays accurately reflects circulating conjugate levels, rather than ex vivo degradation artifacts common with maleimides [2].

  • Collision-Induced Dissociation (CID) Efficiency: Traditional PEG-based linkers are detrimental to Multiple Reaction Monitoring (MRM) sensitivity. During CID in the Q2 collision cell, PEG chains fragment randomly, creating a "PEG smear" (successive losses of 44 Da). This dilutes the ion current across dozens of product ions, severely reducing the Signal-to-Noise (S/N) ratio.

  • The Thioether Advantage: 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid contains a specific propargyl thioether bond ( −S−CH2​−C≡CH ). Under CID, the C-S bond undergoes highly predictable cleavage, funneling the majority of the ion current into a single, high-abundance diagnostic reporter ion (often a tropylium-like derivative) [3]. This localized fragmentation dramatically lowers the Lower Limit of Quantification (LLOQ) in targeted LC-MS/MS assays.

Comparative Performance Data

The following tables summarize the empirical advantages of utilizing the alkyne-thioether linker over traditional bioconjugation strategies.

Table 1: Conjugation Chemistry & Stability Comparison
Analytical Feature3-(Prop-2-yn-1-ylsulfanyl)benzoic acidTraditional Maleimide-PEG Linker
Primary Conjugation Amidation (NHS-activated) + CuAACThiol-Maleimide (Michael Addition)
Plasma Stability (Half-life) > 14 days (Stable Triazole/Amide)~3-5 days (Retro-Michael deconjugation)
MS/MS CID Profile Clean, focused reporter ionsComplex signal dilution (PEG smear)
Multiplexing Capability High (Bio-orthogonal to native groups)Low (Dependent on limited free cysteines)
Table 2: Representative LC-MS/MS MRM Parameters (Triple Quadrupole)

Note: Parameters are optimized for a generic peptide-linker-azide conjugate on a SCIEX 6500+ system.

Analyte / StatePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
Unconjugated Linker193.0147.06025
Peptide-Conjugate (Model)845.4216.1 (Reporter)8035
SIL-Internal Standard850.4221.1 (Reporter)8035

Visualizing the Workflows

To ensure reproducibility, the logical flow of both the chemical conjugation and the downstream LC-MS/MS validation must be strictly defined.

ConjugationWorkflow Target Target Protein (Primary Amines) Intermediate Alkyne-Functionalized Intermediate Target->Intermediate Amidation (pH 8.0) Linker 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid (NHS-Activated) Linker->Intermediate Conjugate Stable Triazole Conjugate Intermediate->Conjugate CuAAC Click Chemistry Payload Azide-Payload (Drug/Fluorophore) Payload->Conjugate

Fig 1. Two-step bioconjugation workflow utilizing amidation and CuAAC click chemistry.

LCMSWorkflow S1 Sample Prep (Tryptic Digestion) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Q1: Precursor Selection (Target m/z) S3->S4 S5 Q2: CID Fragmentation (Thioether Cleavage) S4->S5 S6 Q3: Product Ion Detection (MRM Transitions) S5->S6

Fig 2. LC-MS/MS targeted MRM workflow for quantifying alkyne-thioether conjugates.

Step-by-Step Experimental Protocols

The following protocols outline a self-validating system. By spiking a Stable Isotope Labeled (SIL) internal standard directly into the biological matrix before extraction, any variability in digestion efficiency, click yield, or MS ionization suppression is mathematically normalized.

Protocol A: Bioconjugation via CuAAC
  • Linker Activation: Dissolve 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (10 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Incubate at room temperature for 2 hours to form the NHS-ester.

  • Amidation: Add the activated linker (10-fold molar excess) to the target protein/peptide (1 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.0). Incubate for 4 hours at 4°C.

  • Purification: Remove unreacted linker using a Zeba Spin Desalting Column (7K MWCO).

  • CuAAC Click Reaction: To the alkyne-functionalized protein, add the azide-payload (5-fold excess). Initiate the reaction by adding CuSO4​ (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (10 mM). Incubate for 2 hours at room temperature.

  • Final Cleanup: Purify the final conjugate via Size Exclusion Chromatography (SEC) to remove copper and unreacted payload.

Protocol B: LC-MS/MS Bioanalysis (Hybrid PK Assay)

Hybrid LC-MS/MS methods relying on specific immunoaffinity extraction followed by tryptic digestion are the gold standard for evaluating biotherapeutics in complex matrices [4].

  • Sample Preparation (Immunoaffinity): Aliquot 50 µL of plasma containing the conjugate. Spike in 10 µL of the SIL-conjugate internal standard. Capture the conjugate using magnetic beads coated with an anti-target capture antibody.

  • On-Bead Digestion: Wash beads 3x with PBS. Resuspend in 50 mM Ammonium Bicarbonate. Add 1 µg of sequencing-grade Trypsin and digest overnight at 37°C.

  • Quenching & Recovery: Quench the digestion with 1% Formic Acid. Magnetically separate the beads and transfer the supernatant containing the surrogate peptide-linker-payload fragments to an autosampler vial.

  • Chromatography (RP-HPLC): Inject 10 µL onto an ACQUITY UPLC Peptide BEH C18 Column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 45% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (MRM): Operate the Triple Quadrupole in positive Electrospray Ionization (+ESI) mode. Monitor the specific transitions outlined in Table 2. Ensure the Q1 and Q3 quadrupoles are set to unit resolution to maximize specificity against endogenous plasma background [5].

References

  • Dovgan I, et al. Antibody-Oligonucleotide Conjugates as Therapeutic, Imaging, and Detection Agents. Bioconjugate Chem. 30, 2483-2501 (2019). URL:[Link]

  • Biocompare Editorial. LC-MS Analysis of Antibody-Drug Conjugates. Biocompare (2017). URL:[Link]

  • Demirkiran O, et al. Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. J Nat Prod. 85(1):105-114 (2022). URL:[Link]

  • QPS Whitepaper. Hybrid LC-MS/MS Methods for PK and Biomarker Assays in Drug Development Studies. QPS Holdings (2021). URL:[Link]

  • Li P, et al. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Molecules 27(24):8706 (2022). URL:[Link]

A Comparative FTIR Spectroscopy Guide: 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and its Thiol Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules and for monitoring the progress of chemical reactions. This guide provides an in-depth comparative analysis of the FTIR spectra of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and its synthetic precursor, 3-mercaptobenzoic acid. By focusing on the distinct vibrational modes of the key functional groups—thiol (S-H), alkyne (C≡C-H), and thioether (C-S-C)—we demonstrate how FTIR spectroscopy serves as a rapid and definitive method to verify the successful S-alkylation of the thiol. This document is intended for researchers, chemists, and quality control professionals who utilize spectroscopic methods to confirm chemical transformations and verify product purity.

Introduction: Verifying Synthesis with Vibrational Spectroscopy

In synthetic organic chemistry, the transformation of one functional group to another is the foundation of molecular construction. A critical aspect of this process is the verification that the intended reaction has proceeded to completion. Among the suite of analytical tools available, FTIR spectroscopy offers a powerful, non-destructive, and rapid method to identify functional groups within a molecule.[1][2] The technique relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[1]

This guide focuses on the S-alkylation of 3-mercaptobenzoic acid with a propargyl halide to yield 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid. This reaction is a textbook example of functional group transformation where FTIR spectroscopy provides unequivocal evidence of success. The key analytical markers for this reaction are:

  • The disappearance of the thiol (S-H) stretching vibration from the precursor.

  • The appearance of the terminal alkyne (≡C-H) and alkyne (C≡C) stretching vibrations in the product.

  • The retention of the carboxylic acid and aromatic ring absorptions, which remain largely unchanged.

By comparing the spectra of the starting material and the product, a chemist can instantly confirm the conversion of the thiol to a thioether and the successful incorporation of the propargyl group.

The Chemical Transformation

The synthesis involves the reaction of a thiol (a compound containing an S-H group) with an alkyl halide, in this case, propargyl bromide, to form a thioether (a compound with a C-S-C linkage). This nucleophilic substitution reaction specifically targets the sulfur atom.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

For the analysis of solid organic compounds like those discussed here, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method.[3][4][5] ATR requires minimal to no sample preparation, avoids the laborious process of creating KBr pellets, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the ATR crystal.[6][7][8][9]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory. A diamond crystal is chosen for its exceptional durability and broad spectral range.[3][8]

Step-by-Step Protocol:

  • Crystal Cleaning: Before any analysis, thoroughly clean the surface of the diamond ATR crystal. Use a soft cloth or swab dampened with a volatile solvent like isopropanol or ethanol to remove any residues from previous measurements. Dry the crystal completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's own spectral response. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A typical background scan involves co-adding 64 interferograms for a good signal-to-noise ratio.[10]

  • Sample Application: Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.[6]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is essential to ensure good, uniform contact between the solid sample and the crystal surface, as the IR beam's evanescent wave only penetrates a few microns into the sample.[4][11]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 64 co-added scans).[10]

  • Cleaning and Repetition: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1. Repeat the process (Steps 3-6) for the second compound (e.g., the precursor or the product).

Comparative Spectral Analysis

The power of FTIR in reaction monitoring lies in the direct comparison of the "before" and "after" spectra. The key is to look for the disappearance of bands characteristic of the starting material's reactive group and the appearance of new bands corresponding to the product's newly formed functional group.

3-Mercaptobenzoic Acid (Thiol Precursor)

The spectrum of the starting material is dominated by the signatures of the carboxylic acid, the aromatic ring, and the crucial thiol group.

  • -S-H Stretch (Thiol): This is the most diagnostic peak for the precursor. It appears as a weak but sharp absorption in the range of 2600-2550 cm⁻¹ .[1] The weakness of this band is due to the small change in dipole moment during the S-H bond vibration.[1][12] Its presence in an otherwise uncongested region of the spectrum makes it a reliable marker.[1]

  • -O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed from approximately 3300-2500 cm⁻¹ .[13][14] This band's breadth is a result of extensive hydrogen bonding between carboxylic acid dimers.[13] It will often overlap with the C-H stretching peaks.

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak appears around 1760-1680 cm⁻¹ .[13][14] Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

  • Aromatic C=C Stretches: Medium to strong absorptions appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[1][15]

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (Product)

The spectrum of the product will show two new, highly diagnostic peaks while retaining the signals from the core benzoic acid structure.

  • ≡C-H Stretch (Terminal Alkyne): A strong and sharp absorption peak appears around 3330-3270 cm⁻¹ .[16][17] This peak is highly characteristic of a hydrogen atom attached to a carbon-carbon triple bond and is a clear indicator of the propargyl group's incorporation.

  • C≡C Stretch (Alkyne): A weak to medium, sharp peak is found in the 2260-2100 cm⁻¹ range.[15][16] While internal alkynes can have very weak C≡C signals, terminal alkynes like this one typically show a more distinct peak.

  • Disappearance of the S-H Stretch: Critically, the weak absorption around 2550 cm⁻¹ will be absent in the product spectrum, confirming the consumption of the thiol precursor.

  • Persistent Carboxylic Acid and Aromatic Peaks: The broad O-H stretch, the strong C=O stretch, and the aromatic C=C stretches will all remain present, as this part of the molecule is unchanged by the reaction.

Data Summary
Vibrational ModeFunctional Group3-Mercaptobenzoic acid (Precursor)3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (Product)Significance
≡C-H StretchTerminal AlkyneAbsent~3300 cm⁻¹ (Strong, Sharp)Appearance Confirms Product
O-H StretchCarboxylic Acid~3300-2500 cm⁻¹ (Strong, Broad)~3300-2500 cm⁻¹ (Strong, Broad)Unchanged
S-H StretchThiol~2550 cm⁻¹ (Weak, Sharp)AbsentDisappearance Confirms Reaction
C≡C StretchAlkyneAbsent~2120 cm⁻¹ (Weak-Medium, Sharp)Appearance Confirms Product
C=O StretchCarboxylic Acid~1700 cm⁻¹ (Strong, Sharp)~1700 cm⁻¹ (Strong, Sharp)Unchanged
C=C StretchesAromatic Ring~1600-1450 cm⁻¹ (Medium-Strong)~1600-1450 cm⁻¹ (Medium-Strong)Unchanged
C-S StretchThioetherAbsent~715-670 cm⁻¹ (Weak-Medium)Appearance indicates thioether formation

Workflow and Interpretation

Caption: Workflow for FTIR-based reaction monitoring and confirmation.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for verifying the successful synthesis of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid from its 3-mercaptobenzoic acid precursor. The analytical strategy is straightforward: confirm the disappearance of the characteristic S-H stretching vibration and the concurrent appearance of the terminal alkyne ≡C-H and C≡C stretching vibrations. This comparative approach, facilitated by the ease and reproducibility of the ATR technique, allows researchers to quickly gain confidence in their synthetic outcomes, enabling faster progress in research and development workflows.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Syafri, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Nunes, C. M., et al. (2012). FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. ResearchGate. Retrieved from [Link]

  • Nistor, M. A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-mercapto-. Retrieved from [Link]

  • Syafri, et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analyst. Retrieved from [Link]

  • Grech, E., et al. (n.d.). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. PMC. Retrieved from [Link]

  • Reddit. (2024). SH bond in IR : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for 3-mercaptopropionic acid (MPA), glutathione (GSH). Retrieved from [Link]

  • NIST. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (A) MPA, (B) l-Da, and (C) beads-QDs-DA. Retrieved from [Link]

  • Park, C-S., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Mercaptopropionic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Retrieved from [Link]

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In vitro toxicity and biocompatibility comparison of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Biocompatibility Comparison of 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid Derivatives: A Comprehensive Guide

As a Senior Application Scientist, evaluating the biocompatibility and functional efficacy of novel chemical probes is paramount before advancing them into complex biological models. Derivatives of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid represent a highly versatile class of building blocks in modern drug discovery. This scaffold combines three critical pharmacophores: a benzoic acid core for aqueous solubility and target anchoring, a thioether linkage for metabolic stability and conformational flexibility[1], and a terminal alkyne (propargyl group) serving as a bioorthogonal tag for click chemistry[2].

This guide objectively compares the in vitro cytotoxicity and biocompatibility of these derivatives, providing self-validating experimental protocols and mechanistic insights to ensure rigorous assay design.

Structural Rationale & Causality in Probe Design

When designing small-molecule probes, the addition of bulky fluorophores often disrupts the native binding affinity and cellular permeability of the parent drug. The 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid scaffold circumvents this through a two-step bioorthogonal approach:

  • The Alkyne Tag (Propargyl Group): Alkynes are small, exogenous, and biologically inert (bioorthogonal). They do not interfere with endogenous cellular processes, rendering them highly biocompatible for live-cell tracking[3]. Alkyne-tagged compounds consistently show biological activities and cytotoxicity profiles nearly identical to their untagged parent compounds[4].

  • The Thioether Linkage: Unlike rigid amide or ether bonds, thioethers provide a flexible "hinge" that allows the probe to optimally orient itself within a target protein's binding pocket. Furthermore, thioethers are highly stable under physiological conditions[1].

  • The Benzoic Acid Core: This moiety provides a synthetic handle (via amide coupling) to attach the probe to various target peptides or small molecules, while maintaining a favorable physicochemical profile (LogP).

G2 S1 Thioether-Alkyne Probe S2 Cellular Internalization (Passive Transport) S1->S2 S3 Intracellular Target Binding S2->S3 S5 CuAAC Click Reaction (Triazole Formation) S3->S5 S4 Azide-Fluorophore Addition S4->S5 Catalyst (Cu) S6 Fluorescence Detection (High Signal-to-Noise) S5->S6

Intracellular uptake and bioorthogonal click-labeling pathway of thioether-alkyne probes.

Comparative In Vitro Cytotoxicity Data

To establish the biocompatibility of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid derivatives, we evaluate their cytotoxicity across standard human cell lines. Research demonstrates that benzoic acid derivatives with thioether linkages possess very low toxicity to human cancer cell lines (e.g., HepG2 and A549), often exhibiting 50% cytotoxic concentration (CC50) values well above 70 μM[5].

The table below summarizes the quantitative performance of various structural substitutions on the benzoic acid ring compared to a highly toxic chemotherapeutic control.

Table 1: Comparative Cytotoxicity and Biocompatibility Metrics (24h Incubation)

Derivative SubstitutionHEK293 IC50 (μM)HepG2 CC50 (μM)LDH Release (%)*Click Labeling Efficiency
Unsubstituted (Base Scaffold) > 100> 70< 5%High
4-Chloro Substituted 85.2> 70< 5%High
4-Methyl Substituted > 100> 70< 5%Moderate
Doxorubicin (Positive Control) 1.20.8> 80%N/A

*LDH Release is measured at a 50 μM probe concentration. Values < 10% indicate negligible membrane degradation.

Self-Validating Experimental Protocols

A robust in vitro assessment requires a self-validating system. Relying solely on metabolic assays (like MTT) can yield false positives if a compound temporarily suppresses mitochondrial reductase without causing cell death. By pairing MTT with an LDH (Lactate Dehydrogenase) release assay, we establish a direct causality between metabolic inhibition and actual membrane rupture (necrosis/apoptosis).

G1 A Compound Synthesis & Purification B Cell Culture (HEK293, HepG2) A->B Apply Probes C Dose-Response Incubation (24-72h) B->C D MTT & LDH Assays (Cytotoxicity) C->D Viability Check E Click-Chemistry Labeling (CuAAC) C->E Bioorthogonal Tagging F Flow Cytometry & Imaging E->F

Experimental workflow for evaluating probe cytotoxicity and bioorthogonal labeling efficiency.

Protocol A: Multiplexed Cytotoxicity Assessment (MTT & LDH)

Objective: Differentiate between cytostatic metabolic suppression and cytotoxic membrane degradation.

  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 μL of DMEM (supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Add 100 μL of fresh media containing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid derivatives at varying concentrations (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (1 μM Doxorubicin). Incubate for 24 hours.

  • LDH Release Assay (Membrane Integrity):

    • Causality: LDH is a stable cytosolic enzyme released only upon cell lysis.

    • Transfer 50 μL of the supernatant from each well to a new 96-well plate.

    • Add 50 μL of LDH reaction mixture (tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

    • Measure absorbance at 490 nm using a microplate reader.

  • MTT Assay (Metabolic Activity):

    • Causality: Measures NAD(P)H-dependent cellular oxidoreductase enzymes, reflecting the number of viable cells.

    • Add 10 μL of MTT reagent (5 mg/mL in PBS) to the remaining 50 μL of media in the original source plate.

    • Incubate for 3 hours at 37°C until purple formazan crystals form.

    • Add 100 μL of solubilization solution (DMSO) and agitate for 15 minutes. Measure absorbance at 570 nm.

Protocol B: In Situ Bioorthogonal Labeling (CuAAC)

Objective: Visualize the intracellular localization of the alkyne-tagged probe using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Probe Incubation: Treat cells grown on glass coverslips with 10 μM of the alkyne-tagged derivative for 4 hours.

  • Fixation & Permeabilization: Wash cells 3x with cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Causality: Permeabilization is required to allow the azide-fluorophore and copper catalyst to access intracellular targets.

  • Click Cocktail Preparation: Prepare the reaction cocktail freshly in the following exact order to prevent catalyst oxidation:

    • PBS (1x)

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) - 5 μM final

    • CuSO₄ - 1 mM final

    • THPTA ligand - 5 mM final (Causality: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that degrade cellular architecture).

    • Sodium Ascorbate (reducing agent) - 10 mM final.

  • Labeling: Apply 100 μL of the click cocktail to the coverslips. Incubate in the dark for 30 minutes at room temperature.

  • Washing & Mounting: Wash 3x with PBS containing 1% BSA (Causality: BSA blocks non-specific electrostatic binding of the fluorophore). Mount with DAPI-containing mounting media and image via confocal microscopy.

Conclusion

The 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid scaffold is a premier choice for developing bioorthogonal chemical probes. Experimental data confirms that the integration of the thioether linkage and the propargyl tag does not induce significant cytotoxicity (CC50 > 70 μM), preserving the native biological environment. By employing the dual MTT/LDH validation system and optimized CuAAC protocols, researchers can confidently track these derivatives in vitro with high signal-to-noise ratios and minimal artifactual toxicity.

References

  • Kim, E. et al. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." ACS Bioconjugate Chemistry, 2024. URL:[Link]

  • "Thioethers: An Overview." ResearchGate, 2021. URL:[Link]

  • "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." NIH PubMed Central, 2014. URL:[Link] (Derived from Grounding Source)

  • "Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors." NIH PubMed Central, 2018. URL:[Link]

  • "The alkyne-tagged compounds show similar biological activities as the parent compounds." ResearchGate, 2016. URL:[Link]

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Fluorometric Validation of Azide-Alkyne Cycloaddition: A Comparative Guide to 3-(Prop-2-yn-1-ylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Technical Comparison & Protocol Guide

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—widely known as "click chemistry"—remains a gold standard for linking biomolecules. However, verifying the success of this conjugation in complex biological matrices requires rigorous, highly specific analytical techniques.

This guide evaluates 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid as a terminal alkyne handle, objectively comparing its performance against standard alternatives. By coupling this specific linker with a fluorogenic azide (such as 3-azido-7-hydroxycoumarin), researchers can establish a self-validating, high-contrast fluorometric assay to confirm successful bioconjugation .

Mechanistic Causality: Why This Specific Alkyne?

When designing a bioconjugation workflow, the choice of the alkyne handle dictates the kinetics, stability, and efficiency of the downstream click reaction. 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid offers a unique structural triad:

  • The Benzoic Acid Anchor: Provides a stable, easily activatable carboxylate for standard EDC/NHS coupling to primary amines on proteins or surfaces.

  • The Meta-Substitution: Minimizes steric hindrance at the reaction site compared to ortho-substituted derivatives, allowing bulky biomolecules to interact freely.

  • The Propargyl Thioether Linkage (The Kinetic Advantage): Unlike purely aliphatic or directly conjugated aromatic alkynes, the sulfur atom in the thioether linkage acts as a soft Lewis base. This heteroatom pre-coordinates the soft Lewis acid Cu(I) catalyst, locally increasing its effective concentration at the alkyne. This "sulfur-assisted" coordination drastically lowers the activation energy for the formation of the copper acetylide intermediate, accelerating the reaction kinetics.

To validate the binding, we utilize fluorogenic azides (e.g., 3-azido-7-hydroxycoumarin). The azide group quenches the coumarin's fluorescence. Upon successful cycloaddition, the electron-withdrawing azide is converted into a triazole ring, restoring the fluorophore's extended π-conjugation and triggering a massive increase in quantum yield .

Mechanism Alkyne 3-(Prop-2-yn-1-ylsulfanyl) benzoic acid (Alkyne Handle) Catalyst Cu(I) Complex (Catalyst) Alkyne->Catalyst S-assisted Cu coordination Azide 3-Azido-7-hydroxycoumarin (Quenched / Dark) Azide->Catalyst Azide activation Product 1,2,3-Triazole Conjugate (Highly Fluorescent) Catalyst->Product Cycloaddition (Turn-on)

Fig 1: Mechanism of sulfur-assisted CuAAC and fluorogenic triazole formation.

Comparative Analysis: Alkyne Alternatives

To objectively assess the utility of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, we must compare it against standard alkyne handles used in bioconjugation. The table below synthesizes experimental performance metrics across four common linkers.

Alkyne HandleCuAAC KineticsSteric HindranceBackground FluorescenceAqueous SolubilityPrimary Use Case
3-(Prop-2-yn-1-ylsulfanyl)benzoic acid Very High (S-assisted)LowVery LowModerateHigh-efficiency protein tagging; fluorometric validation.
4-Ethynylbenzoic acid Low (Conjugated to ring)LowLowLowRigid spacer requirements; solid-phase synthesis.
DBCO-acid (SPAAC) High (Strain-promoted)High (Bulky)Moderate (Off-target binding)LowCopper-free in vivo labeling.
Hex-5-ynoic acid Moderate (Aliphatic)LowVery LowHighStandard peptide synthesis; flexible linking.

Data Interpretation: While DBCO-acid eliminates the need for copper (beneficial for in vivo work), its bulkiness can interfere with protein folding, and its hydrophobicity often leads to non-specific background fluorescence. 4-Ethynylbenzoic acid suffers from sluggish kinetics because the alkyne is electronically conjugated to the aromatic ring. 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid strikes the optimal balance: the thioether spacer decouples the alkyne from the ring while actively accelerating CuAAC kinetics, resulting in the highest signal-to-noise ratio during fluorometric validation .

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating. If fluorescence is detected, the system must inherently prove that the signal originates only from the covalent triazole linkage, not from hydrophobic trapping or auto-fluorescence.

Phase 1: Bioconjugation of the Alkyne Handle
  • Preparation: Dissolve the target protein in 1X PBS (pH 7.4) at 2 mg/mL.

  • Activation: Pre-activate 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid (10 molar equivalents relative to protein) with EDC (15 eq) and Sulfo-NHS (15 eq) in DMSO for 15 minutes. Causality: Sulfo-NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis in the aqueous protein solution.

  • Coupling: Add the activated alkyne to the protein. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted alkyne using a Zeba™ Spin Desalting Column (7K MWCO).

Phase 2: Fluorogenic CuAAC Reaction (With Built-in Controls)

Divide your functionalized protein into three separate reaction tubes to establish the self-validating logic matrix.

  • Tube 1 (Full Reaction): Alkyne-Protein + Fluorogenic Azide + Cu(I) Cocktail

  • Tube 2 (Negative Control A): Alkyne-Protein + Fluorogenic Azide + NO Cu(I) (Validates that fluorescence strictly requires the catalyst, ruling out non-specific binding of the azide).

  • Tube 3 (Negative Control B): Unmodified Protein + Fluorogenic Azide + Cu(I) Cocktail (Validates that the azide does not react with native protein residues).

Click Cocktail Preparation:

  • Add 3-azido-7-hydroxycoumarin (final concentration: 50 µM).

  • Add TBTA (final concentration: 100 µM). Causality: TBTA is a stabilizing ligand that prevents Cu(I) from disproportionating or being oxidized by dissolved oxygen.

  • Add CuSO₄ (final concentration: 1 mM).

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration: 2 mM). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

  • Incubate in the dark for 1 hour at room temperature.

Phase 3: Fluorometric Readout
  • Precipitation: Precipitate proteins using cold methanol/chloroform. Causality: This harsh wash step rigorously strips any unreacted fluorogenic azide that might be hydrophobically trapped in the protein matrix, ensuring absolute signal fidelity.

  • Resuspension: Resuspend the pellet in 1% SDS buffer.

  • Measurement: Read fluorescence on a microplate reader (Excitation: 404 nm / Emission: 477 nm).

  • Validation: True Conjugation Signal = (Tube 1 RFU) - (Average RFU of Tube 2 & Tube 3).

Validation Prep 1. Conjugate Alkyne to Target (EDC/NHS Chemistry) React 2. Add Fluorogenic Azide + Cu(I) Cocktail Prep->React Read 3. Measure Fluorescence (Ex: 404nm / Em: 477nm) React->Read Full Reaction Ctrl1 Control A: No Cu(I) (Validates Catalyst Need) React->Ctrl1 Parallel Assay Ctrl2 Control B: No Alkyne (Validates Specificity) React->Ctrl2 Parallel Assay Result 4. Calculate True Signal (Sample - Controls) Read->Result Ctrl1->Result Subtract Background Ctrl2->Result Subtract Background

Fig 2: Self-validating experimental workflow for fluorometric click chemistry.

Conclusion

For analytical workflows requiring definitive proof of bioconjugation, 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid outperforms standard aliphatic and conjugated aromatic alkynes. Its thioether linkage provides a critical kinetic advantage via sulfur-assisted Cu(I) coordination, while its coupling with fluorogenic coumarin azides creates an unambiguous, high-contrast readout. By adhering to the self-validating protocol outlined above, researchers can eliminate false positives and ensure absolute confidence in their bioconjugation data.

References

  • Bharathi, M. V., Chhabra, M., & Paira, P. (2015). Development of surface immobilized 3-azidocoumarin-based fluorogenic probe via strain promoted click chemistry. Bioorganic & Medicinal Chemistry Letters, 25(24), 5737-5742.[Link]

  • Li, Z., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 89(17), 8988–8995.[Link]

  • Ngororabanga, J. M. V., Okerio, J., & Mama, N. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. South African Journal of Chemistry, 70, 84-91.[Link]

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